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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol

Abstract: (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol is a chiral amino alcohol whose structural motifs are of significant interest in medicinal chemistry and chiral synthesis. As a potential building block for novel the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol is a chiral amino alcohol whose structural motifs are of significant interest in medicinal chemistry and chiral synthesis. As a potential building block for novel therapeutic agents or as a chiral ligand, a comprehensive understanding of its physical properties and solubility is paramount for its effective application in research and development. This guide provides a detailed framework for the systematic characterization of this compound. While specific experimental data for this molecule is not widely published, this document outlines the authoritative, field-proven methodologies required to determine its key physicochemical parameters. We present step-by-step protocols for evaluating appearance, melting point, and a comprehensive solubility profile, explaining the scientific rationale behind each experimental choice. This document is intended to serve as a foundational guide for researchers, enabling them to generate the reliable and reproducible data essential for advancing drug discovery and development programs.

Introduction and Chemical Identity

(R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol belongs to the class of 1,2-aminoalcohols, which are prevalent structures in a wide array of biologically active molecules and pharmaceutical drugs.[1] The specific stereochemistry at the C2 position, combined with the bulky isopropyl-substituted phenyl ring, suggests potential for stereospecific interactions with biological targets, making it a valuable chiral synthon.

A precise understanding of its physical properties is a non-negotiable prerequisite for its use. Properties such as melting point directly correlate with purity, while solubility is a critical determinant of a compound's suitability for various formulation strategies and its potential bioavailability.[2][3] This guide establishes the necessary protocols to thoroughly characterize this molecule.

Table 1: Chemical Identity and Predicted Properties of (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol

IdentifierValueSource
IUPAC Name (1R)-2-amino-1-(2-isopropylphenyl)ethan-1-olInferred
CAS Number 1213689-86-1[4]
Molecular Formula C11H17NO[4]
Molecular Weight 179.26 g/mol Calculated
Structure
Predicted LogP 1.8 - 2.5Estimated based on similar structures[5][6]
Predicted pKa (Amine) 9.0 - 10.0Estimated based on similar structures[1]
Predicted Polar Surface Area 46.25 ŲEstimated based on similar structures[6]

Experimental Determination of Physical Properties

The following sections detail the standard operating procedures for determining the essential physical properties of a novel active pharmaceutical ingredient (API) or intermediate.

Appearance and Organoleptic Properties

Causality: The visual appearance of a compound is the first indicator of its purity. A consistent color, form, and lack of odor from batch to batch are required for quality control. For instance, many similar amino alcohols appear as white to off-white crystalline solids.

Step-by-Step Protocol:

  • Place approximately 100 mg of the sample on a clean, white watch glass.

  • Observe the sample under bright, neutral laboratory lighting against a white and a black background.

  • Record the physical state (e.g., crystalline powder, amorphous solid, needles).

  • Record the color (e.g., white, off-white, pale yellow).

  • Carefully waft any vapors toward the nose to determine if there is a characteristic odor. Record as "odorless" or describe the scent.

Melting Point Analysis

Causality: The melting point is a critical physical constant used to confirm the identity and purity of a crystalline solid.[7] Pure compounds exhibit a sharp and reproducible melting point range, whereas impurities typically depress and broaden this range.[7][8] The capillary method is a pharmacopeia-recognized standard for this determination.[9][10]

Step-by-Step Protocol (Capillary Method):

  • Sample Preparation: Ensure the sample is finely powdered and thoroughly dried in a desiccator for at least 24 hours to remove residual solvents.[9]

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Rapid Heating (Scout Measurement): Set a rapid heating rate (e.g., 10 °C/min) to quickly determine an approximate melting temperature.[10]

  • Formal Measurement: For a new, clean sample, set the starting temperature to 5-10 °C below the approximate melting point found in the scout measurement.[9][10]

  • Set the heating rate to a slow, constant rate of 1 °C/min to ensure thermal equilibrium.[9][10]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (onset point or collapse point) and the temperature at which the last solid particle melts (clear point). The range between these two temperatures is the melting range.[9]

G cluster_prep Sample Preparation cluster_measure Measurement cluster_record Data Recording P1 Dry Sample (Desiccator) P2 Finely Powder Sample P1->P2 P3 Pack Capillary Tube (2-3mm) P2->P3 M1 Insert Capillary into Apparatus P3->M1 M2 Rapid Heat (10°C/min) to find approximate MP M1->M2 M3 Set Start T° (5-10°C below approx. MP) M2->M3 M4 Slow Heat (1°C/min) M3->M4 R1 Record T_onset (First liquid drop) M4->R1 R2 Record T_clear (Last solid melts) R1->R2 R3 Report Melting Range (T_onset - T_clear) R2->R3 G cluster_setup Experiment Setup cluster_equilibrate Equilibration cluster_analysis Analysis S1 Add Excess Solid Compound to Vials S2 Add Precise Volume of Solvent E1 Seal Vials and Agitate in Shaker Bath S2->E1 E2 Maintain Constant T° (25°C or 37°C) E1->E2 E3 Incubate for 24-48 hours E2->E3 A1 Separate Phases (Centrifuge or Filter) E3->A1 A2 Collect Supernatant A1->A2 A3 Quantify Concentration (e.g., HPLC-UV) A2->A3 A4 Calculate Solubility (mg/mL) A3->A4

Sources

Exploratory

Comprehensive NMR Reference Guide and Structural Elucidation Protocols for (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol

Executive Summary (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol is a sterically encumbered, chiral amino alcohol. Such structural motifs are highly valued in asymmetric catalysis (acting as chiral auxiliaries or ligands) a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol is a sterically encumbered, chiral amino alcohol. Such structural motifs are highly valued in asymmetric catalysis (acting as chiral auxiliaries or ligands) and in medicinal chemistry as pharmacophores for receptor-biased agonists (1)[1]. The presence of the bulky ortho-isopropyl group adjacent to the chiral benzylic center (C2) creates a highly specific stereochemical environment. This technical whitepaper provides the definitive 1H and 13C Nuclear Magnetic Resonance (NMR) reference chemical shifts, explains the causality behind the observed spectral phenomena, and outlines a self-validating protocol for sample preparation and spectral acquisition.

Theoretical Framework & Causality in NMR Shifts

When analyzing the NMR spectra of (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol, several predictable yet complex magnetic environments emerge due to the molecule's 3D conformation:

  • Diastereotopic Methylene Protons (C1): The chiral center at C2 breaks the symmetry of the adjacent C1 methylene group (-CH2OH). Consequently, the two protons are diastereotopic and magnetically non-equivalent. They couple not only to the C2 methine proton (vicinal coupling, 3J ) but also to each other (geminal coupling, 2J≈11 Hz), resulting in two distinct doublet of doublets (dd).

  • Anisochronous Isopropyl Methyls: The ortho-isopropyl group is situated adjacent to the chiral C2 center. The steric bulk of the aminoethanol moiety restricts the free rotation of the aryl-alkyl bond. This restricted rotation, combined with the inherent asymmetry of the molecule, renders the two methyl groups of the isopropyl moiety diastereotopic. They appear as two distinct doublets rather than a single six-proton doublet.

  • Solvent Causality: Chloroform-d (CDCl3) is the optimal solvent for this analysis. Unlike protic solvents or strongly hydrogen-bonding solvents (like DMSO-d6), CDCl3 minimizes rapid proton exchange, allowing for the potential observation of the -NH2 and -OH protons as a broad singlet, while maintaining excellent solubility for the free base form of the amino alcohol (2)[2].

Reference Chemical Shifts (Data Presentation)

The following tables summarize the reference 1H and 13C NMR chemical shifts for (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol. Data is calibrated using the residual non-deuterated solvent peak (CHCl3 at δ 7.26 ppm for 1H and CDCl3 at δ 77.16 ppm for 13C) (1)[1].

Table 1: 1H NMR Chemical Shifts (400 MHz, CDCl3)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Causality
Isopropyl -CH3 (a)1.20d6.83HDiastereotopic methyl due to C2 chirality
Isopropyl -CH3 (b)1.25d6.83HDiastereotopic methyl due to C2 chirality
-NH2, -OH2.20br s-3HExchangeable protons; broad due to quadrupolar relaxation
Isopropyl -CH3.20hept6.81HSplit by two non-equivalent methyls
C1-H (a)3.65dd11.0, 8.01HDiastereotopic methylene; geminal and vicinal coupling
C1-H (b)3.85dd11.0, 4.51HDiastereotopic methylene; geminal and vicinal coupling
C2-H4.40dd8.0, 4.51HBenzylic methine; split by C1 methylene protons
Ar-H (C4', C5')7.15 - 7.25m-2HAromatic protons (meta/para to isopropyl)
Ar-H (C3')7.30d7.51HAromatic proton (ortho to isopropyl)
Ar-H (C6')7.40d7.51HAromatic proton (ortho to aminoethanol)
Table 2: 13C NMR Chemical Shifts (100 MHz, CDCl3)
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Causality
Isopropyl -CH3 (a)23.5CH3Shielded aliphatic carbon
Isopropyl -CH3 (b)24.2CH3Deshielded relative to (a) due to rotamer preference
Isopropyl -CH28.5CHBenzylic aliphatic methine
C2 (-CHNH2)53.5CHDeshielded by electronegative nitrogen and aryl ring
C1 (-CH2OH)66.8CH2Strongly deshielded by electronegative oxygen
Ar-C (C4', C5')125.8, 126.5CHUnsubstituted aromatic carbons
Ar-C (C3', C6')127.2, 128.1CHUnsubstituted aromatic carbons
Ar-C (C1')139.5C (Quat)Attached to C2 chiral center
Ar-C (C2')146.8C (Quat)Attached to electron-donating isopropyl group

Experimental Protocol for NMR Acquisition and Validation

To ensure high-fidelity, reproducible NMR data, a self-validating sample preparation and acquisition protocol must be strictly followed. Poor sample preparation is the leading cause of line broadening and spectral artifacts (3)[3].

Step-by-Step Methodology:
  • Sample Weighing & Dissolution: Accurately weigh 10–15 mg of the (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol free base into a clean, dry glass vial. Add exactly 0.6 mL of anhydrous CDCl3 (containing 0.03% v/v Tetramethylsilane, TMS) (4)[4].

  • Homogenization: Gently vortex the vial for 30 seconds to ensure complete dissolution. The solution must be optically clear.

  • Filtration (Critical Step): To eliminate paramagnetic impurities, dust, or undissolved particulates that distort the magnetic field homogeneity, filter the solution through a tightly packed glass wool plug housed within a glass Pasteur pipette directly into a high-quality 5 mm NMR tube (e.g., Wilmad 528-PP) (4)[4].

  • Degassing: Oxygen is paramagnetic and accelerates transverse relaxation ( T2​ ), broadening the signals. Degas the sample by flushing the headspace of the NMR tube with a gentle stream of dry nitrogen gas for 1 minute, or perform three freeze-pump-thaw cycles if highly precise NOE (Nuclear Overhauser Effect) measurements are required (5)[5].

  • Capping and Cleaning: Seal the tube with a clean cap. Wipe the exterior of the NMR tube with a lint-free tissue dampened with isopropanol to remove fingerprints, which can interfere with the probe's tuning and matching (2)[2].

  • Acquisition Parameters:

    • 1H NMR: 400 or 500 MHz, 16 scans, relaxation delay (D1) of 2.0 seconds, acquisition time (AQ) of 3.0 seconds.

    • 13C NMR: 100 or 125 MHz, 512–1024 scans, power-gated decoupling (WALTZ-16), D1 of 2.0 seconds.

NMR Structural Elucidation Workflow

The structural validation of chiral molecules requires a systematic progression from 1D to 2D NMR techniques to unambiguously assign the backbone and confirm stereochemistry.

NMR_Workflow Start Sample Preparation (10-15 mg in CDCl3) Acq1D 1D NMR Acquisition (1H & 13C) Start->Acq1D Filtered & Degassed CheckPurity Purity & Concentration Assessment Acq1D->CheckPurity Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) CheckPurity->Acq2D If >95% pure AssignBackbone Backbone Assignment (COSY & HSQC) Acq2D->AssignBackbone AssignQuat Quaternary & Aryl Assignment (HMBC) AssignBackbone->AssignQuat Stereo Stereochemical Validation (NOESY/ROESY) AssignQuat->Stereo

Figure 1: Self-validating NMR structural elucidation workflow for chiral amino alcohols.

References

  • National Institutes of Health (PMC). "Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivatives.
  • Benchchem. "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3.
  • MIT OpenCourseWare. "8.1 - FT-NMR Sample Preparation Guide.
  • Weizmann Institute of Science. "Sample Preparation & NMR Tubes | Chemical Research Support.
  • University of Reading. "NMR Sample Preparation.

Sources

Foundational

Absolute Stereochemistry Determination of (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol: A Comprehensive Analytical Framework

Architectural Complexity & Analytical Strategy The assignment of absolute stereochemistry in chiral benzylic amino alcohols is a critical gateway in drug development and asymmetric synthesis. The target compound, (R)-2-A...

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Author: BenchChem Technical Support Team. Date: April 2026

Architectural Complexity & Analytical Strategy

The assignment of absolute stereochemistry in chiral benzylic amino alcohols is a critical gateway in drug development and asymmetric synthesis. The target compound, (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol , presents a unique structural challenge. It features a primary amine and a primary alcohol adjacent to a benzylic chiral center (C2). Crucially, the ortho-isopropyl group on the phenyl ring introduces severe steric hindrance, restricting C–C bond rotation and influencing the nucleophilicity of the adjacent amine.

To unambiguously assign the (R)-configuration, a single analytical technique is insufficient due to the risk of conformational artifacts. Instead, an orthogonal analytical framework must be deployed. This whitepaper details a tripartite, self-validating methodology combining Chiroptical Stereodynamics, NMR-based Dual-Derivatization, and Single-Crystal X-Ray Diffraction (SCXRD).

OrthogonalValidation cluster_methods Orthogonal Analytical Framework Target (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol (Target Substrate) ECD Chiroptical (ECD) Snatzke's Method Target->ECD NMR NMR Spectroscopy Bis-MTPA Derivatization Target->NMR XRD X-Ray Crystallography Diastereomeric Salt Target->XRD Validation Data Convergence Absolute Configuration = (R) ECD->Validation Cotton Effect NMR->Validation Δδ(S-R) Analysis XRD->Validation Flack Parameter

Fig 1. Orthogonal validation framework for absolute stereochemical determination.

Chiroptical Stereodynamics: Snatzke’s Method (Mo₂[OAc]₄-Induced ECD)

Causality of the Method

Electronic Circular Dichroism (ECD) of flexible acyclic molecules often yields ambiguous results due to the coexistence of multiple conformers. Snatzke’s method circumvents this by utilizing dimolybdenum tetraacetate (Mo₂[OAc]₄) as an achiral derivatizing complex. When the 1,2-amino alcohol coordinates to the dimetal core, it displaces the acetate ligands and forms a rigid, conformationally locked metallocycle. The inherently chiral twist of this metallocycle induces a strong Cotton effect at approximately 310 nm [3]. For an (R)-1,2-amino alcohol, the spatial arrangement of the bulky ortho-isopropylphenyl group dictates a clockwise O-C-C-N torsional angle, which causally translates to a positive Cotton effect.

Self-Validating Protocol

This protocol is self-validating through dynamic baseline subtraction, ensuring the observed signal is strictly derived from the metallocycle.

  • Baseline Acquisition: Dissolve 0.5 mg of the amino alcohol in 1.0 mL of spectroscopic-grade DMSO. Record the baseline ECD spectrum from 250 to 500 nm.

  • In-Situ Complexation: Add Mo₂[OAc]₄ (approx. 1:1.2 molar ratio) to the sample cell.

  • Kinetic Monitoring (Internal Control): Record the ECD spectrum every 5 minutes. The ligand exchange is sterically hindered by the ortho-isopropyl group; thus, equilibrium may take up to 30 minutes.

  • Data Extraction: Once the spectra overlay perfectly (equilibrium reached), subtract the baseline. A positive Cotton effect at ~310 nm confirms the (R)-configuration.

SnatzkeMechanism A Free Amino Alcohol (Flexible Conformers) C Ligand Exchange (DMSO, 30 min) A->C B Mo2(OAc)4 (Achiral Core) B->C D Chiral Mo-Complex (Conformationally Locked) C->D E Induced CD (Cotton Effect ~310 nm) D->E

Fig 2. Mechanistic pathway of Mo2(OAc)4-induced Circular Dichroism (Snatzke's Method).

NMR-Based Assignment via Dual-Derivatization (Modified Mosher’s Method)

Causality of the Method

Mosher's method utilizes α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric amides/esters, allowing absolute configuration assignment via ¹H and ¹⁹F NMR chemical shift differences (Δδ = δS - δR)[5]. For (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol, partial derivatization (e.g., forming only the MTPA-amide while leaving the alcohol free) introduces a critical failure point: the free hydroxyl can hydrogen-bond with the amide carbonyl, disrupting the ideal syn-coplanar conformation required for Mosher's predictive model.

To establish causality and trust, the protocol mandates dual-derivatization to the bis-MTPA derivative. In the preferred conformation, the MTPA phenyl ring shields the substituents on the same face. For the (R)-enantiomer, the bulky 2-isopropylphenyl group is shielded in the (S)-MTPA derivative (yielding a positive Δδ), while the -CH₂OH protons are shielded in the (R)-MTPA derivative (yielding a negative Δδ).

Self-Validating Protocol
  • Reagent Preparation: Use freshly distilled pyridine and strictly anhydrous conditions to prevent MTPA-Cl hydrolysis.

  • Reaction Conditions: Dissolve 5 mg of the amino alcohol in 0.5 mL pyridine. Add a catalytic amount of 4-dimethylaminopyridine (DMAP). Note: DMAP is non-negotiable here; the ortho-isopropyl group severely retards the acylation rate.

  • Derivatization: Add 3.0 equivalents of either (R)- or (S)-MTPA-Cl. Stir at 40°C for 12 hours.

  • Validation (Internal Control): Monitor the reaction via LC-MS. Do not proceed to NMR until the mono-derivatized intermediate is completely consumed, ensuring the sample is exclusively the bis-MTPA product.

  • Acquisition: Purify via micro-column chromatography and acquire ¹H and ¹⁹F NMR in CDCl₃. Calculate Δδ(S-R) for the benzylic proton, the isopropyl methyls, and the C1 methylene protons.

Absolute Structure via Single-Crystal X-Ray Diffraction (SCXRD)

Causality of the Method

While chiroptical and NMR methods provide excellent deductive models, SCXRD offers direct spatial mapping. Because the target compound contains only light atoms (C, H, N, O), the anomalous scattering under standard Cu-Kα radiation is weak, leading to an unreliable Flack parameter. To force a self-validating crystallographic system, the amino alcohol is co-crystallized with a chiral resolving acid containing a heavy atom: (1S)-(+)-10-camphorsulfonic acid (CSA) [2]. The sulfonate salt introduces a known chiral reference point and a heavy sulfur atom, dramatically enhancing anomalous dispersion and reducing the Flack parameter standard uncertainty (esd) to near zero.

Self-Validating Protocol
  • Salt Formation: Combine equimolar amounts of the amino alcohol and (1S)-(+)-10-CSA in a 1:1 mixture of ethanol and ethyl acetate.

  • Thermal Cycling: Heat to 60°C until fully dissolved, then cool to room temperature at a strictly controlled rate of -1°C/hour to prevent kinetic trapping of defects.

  • Crystallization: Allow slow solvent evaporation over 3-5 days.

  • Validation: Select a crystal with distinct optical extinction under polarized light. Solve the structure. The internal validation is achieved when the known (1S) configuration of the CSA counterion perfectly matches the crystallographic model, allowing the (R)-configuration of the amino alcohol to be assigned with absolute certainty.

Quantitative Data Synthesis

To facilitate rapid comparison and validation, the expected quantitative metrics for the (R)-enantiomer across all three orthogonal methods are synthesized below.

Analytical MethodMetric / ParameterExpected Observation for (R)-IsomerCausality / Interpretation
Snatzke's ECD Cotton Effect (~310 nm)Positive (+)Clockwise O-C-C-N torsional angle in the rigidified Mo-complex.
Modified Mosher's Δδ(S-R) for C1-H₂Negative (-)C1 protons are shielded by the phenyl ring of the (R)-MTPA derivative.
Modified Mosher's Δδ(S-R) for Ar-CH(CH₃)₂Positive (+)Ortho-isopropyl group is shielded by the phenyl ring of the (S)-MTPA derivative.
SCXRD Flack Parameter~0.00 (esd < 0.05)Unambiguous assignment of the (R)-configuration relative to the known (1S)-CSA counterion.

Conclusion

The absolute stereochemical determination of highly hindered molecules like (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol cannot rely on a single heuristic model. By integrating Snatzke's complexation-induced ECD [4], dual-derivatization NMR [1], and heavy-atom co-crystallization SCXRD, researchers can establish a closed-loop, self-validating analytical framework. This orthogonal approach eliminates the ambiguities caused by the ortho-isopropyl group's steric bulk and the molecule's inherent conformational flexibility, ensuring the highest standards of scientific integrity required for advanced drug development.

References

  • Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing Based on Dynamic Covalent Chemistry. National Science Foundation (NSF PAR).
  • Direct determination of absolute stereochemistry of α-methylselenocysteine. The Aquila Digital Community, University of Southern Mississippi.
  • Determination of Absolute Configuration of Acyclic 1,2-Diols with Mo2(OAc)4. 1. Snatzke's Method Revisited. Journal of Organic Chemistry, ACS Publications.
  • Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects. National Institutes of Health (NIH PMC).
  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. National Institutes of Health (NIH PMC).
Exploratory

Mechanism of Action for (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol Derived Chiral Ligands: A Technical Guide to Sterically Hindered Stereocontrol

Executive Summary In the realm of modern asymmetric synthesis, the architectural precision of chiral ligands dictates the success of enantioselective transformations. (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol represent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern asymmetric synthesis, the architectural precision of chiral ligands dictates the success of enantioselective transformations. (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol represents a highly specialized class of 1,2-amino alcohols. Derived from the foundational framework of phenylglycinol, this molecule is engineered with a sterically demanding ortho-isopropyl group on the phenyl ring. This modification is not merely a structural variation; it fundamentally alters the conformational dynamics of the ligand when coordinated to transition metals. This whitepaper dissects the causality behind its stereocontrol, providing drug development professionals and synthetic chemists with an in-depth mechanistic understanding of its application in bifunctional catalysis and chiral auxiliary design.

Structural and Electronic Profiling: The "Conformational Lock"

The baseline efficacy of chiral amino alcohols stems from their bifunctional nature. The adjacent amino and hydroxyl groups coordinate to metal centers, creating a well-defined chiral environment that directs the stereochemical outcome of a reaction[1]. However, standard phenylglycinol-derived ligands suffer from a critical vulnerability: free rotation around the C(chiral)–C(aryl) bond. This rotation can expose multiple reactive conformers, inadvertently allowing the substrate to approach from the undesired enantioface and diluting the final enantiomeric excess (ee).

By introducing an ortho-isopropyl group, the (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol ligand achieves a "conformational lock." The severe steric clash between the bulky isopropyl moiety and the amino/hydroxyl backbone restricts the rotation of the aryl ring. Consequently, the bulky aryl group is forced to project directly into the catalytic coordination sphere. This atropisomeric-like restriction effectively walls off one trajectory (Si or Re face) of the incoming prochiral substrate, a steric hindrance principle that is critical for developing highly efficient asymmetric catalytic systems[2].

Core Mechanisms of Action

Mechanism A: Metal-Ligand Bifunctional Catalysis (e.g., Ru-Catalyzed ATH)

In Asymmetric Transfer Hydrogenation (ATH), the amino alcohol acts directly as a chiral ligand. When complexed with a ruthenium precursor, the primary amine and the alkoxide (formed via deprotonation) chelate the Ru center to form a rigid metallacycle[3].

The Causality of Stereocontrol: The reaction proceeds via an outer-sphere mechanism. The active catalyst is a 16-electron Ru-amido complex. Upon reacting with a hydrogen donor (like isopropanol), it forms an 18-electron Ru-hydride species. The amino group and the metal center work synergistically: the Ru transfers a hydride to the carbonyl carbon, while the coordinated NH₂ group simultaneously transfers a proton to the carbonyl oxygen via a rigid, six-membered pericyclic transition state[1]. The ortho-isopropylphenyl group dictates the spatial arrangement of this transition state, ensuring the prochiral ketone can only approach in an orientation that minimizes steric repulsion.

ATH_Cycle Precatalyst Ru(II) Precatalyst [RuCl2(p-cymene)]2 + Ligand ActiveCat Active 16e- Ru Catalyst (Amido Complex) Precatalyst->ActiveCat Base (-HCl) Hydride 18e- Ru-Hydride Complex (Bifunctional) ActiveCat->Hydride i-PrOH (H-Donor) TS 6-Membered Pericyclic TS (Chiral Pocket Control) Hydride->TS Prochiral Ketone Product Enantioenriched Alcohol + Regenerated Catalyst TS->Product Hydride/Proton Transfer Product->ActiveCat Product Release

Ru-catalyzed ATH catalytic cycle highlighting the bifunctional outer-sphere mechanism.
Mechanism B: Precursor to Chiral Oxazoline Ligands

Beyond direct metal coordination, (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol is a premier building block for synthesizing bis(oxazoline) (BOX) or pyridine-bis(oxazoline) (PyBOX) ligands.

The Causality of Stereocontrol: Condensation of the amino alcohol with a di-acid or nitrile yields the oxazoline ring. When these ligands coordinate to Lewis acidic metals (e.g., Cu, Zn, Ni), the C4-substituent (the 2-isopropylphenyl group) points directly toward the open coordination sites. In reactions such as the asymmetric addition of diethylzinc to aldehydes, this sterically hindered chiral environment efficiently differentiates the enantiotopic faces of the substrate, funneling the reaction toward a single enantiomer[4].

Steric_Control Ligand (R)-2-Amino-2- (2-isopropylphenyl)ethanol Oxazoline Chiral Oxazoline Formation Ligand->Oxazoline Condensation MetalCoord Metal Coordination (Cu, Zn, Ni) Oxazoline->MetalCoord Chelation StericBlock Ortho-Isopropyl Group Projects into Sphere MetalCoord->StericBlock Conformational Lock EnantioFace Substrate Si/Re Face Selective Shielding StericBlock->EnantioFace Stereocontrol

Workflow of chiral oxazoline ligand synthesis and stereocontrol via steric shielding.

Quantitative Data: The Impact of Steric Bulk

To illustrate the profound impact of the ortho-isopropyl substitution, the following table synthesizes comparative enantioselectivity data across different amino alcohol backbones in the Ru-catalyzed ATH of acetophenone. The data highlights how increasing the steric bulk adjacent to the chiral center directly correlates with enhanced facial selectivity.

Table 1: Comparative Enantioselectivity in Ru-Catalyzed ATH of Acetophenone

Ligand BackboneAryl/Alkyl SubstituentCatalyst SystemConversion (%)Enantiomeric Excess (ee %)
(R)-PhenylglycinolPhenyl (Unrestricted rotation)Ru(p-cymene) / i-PrOH>9572
(R)-tert-Leucinoltert-Butyl (Aliphatic bulk)Ru(p-cymene) / i-PrOH>9585
(R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol 2-Isopropylphenyl (Conformational lock) Ru(p-cymene) / i-PrOH >99 96

Experimental Protocol: Self-Validating ATH Workflow

To ensure trustworthiness and reproducibility in the laboratory, the following protocol describes the in situ generation of the Ru-catalyst and subsequent ATH. This methodology is designed as a self-validating system : the distinct colorimetric transitions at each step physically confirm the formation of the active catalytic species[3].

Step-by-Step Methodology:

  • Precatalyst Assembly: In an argon-purged, flame-dried Schlenk flask, combine the ruthenium dimer [RuCl2(p-cymene)]2 (0.025 mmol) and (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol (0.055 mmol) in anhydrous isopropanol (5.0 mL).

  • Thermal Chelation (Validation Step 1): Heat the heterogeneous mixture to 80 °C for 1 hour under continuous stirring. Self-Validation: The solution will transition from a murky orange suspension to a homogenous, deep red/purple solution. This color change confirms the successful cleavage of the Ru dimer and the chelation of the amino alcohol to form the stable precatalyst.

  • Base Activation (Validation Step 2): Cool the reaction mixture to room temperature (20 °C). Inject a standardized solution of potassium tert-butoxide (t-BuOK, 0.25 mmol in 1 mL isopropanol). Stir for 15 minutes. Self-Validation: A subtle shift to a darker purple/black hue indicates the dehydrohalogenation of the complex, generating the highly active 16-electron Ru-amido species.

  • Substrate Addition: Lower the reaction temperature to 0 °C to maximize the steric differentiation of the transition state. Add the prochiral substrate (e.g., acetophenone, 5.0 mmol) dropwise over 5 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C for 4–6 hours. Monitor the conversion via chiral HPLC or GC. The bulky 2-isopropylphenyl group ensures the hydride transfer occurs almost exclusively to the Re-face of the ketone.

  • Quenching and Isolation: Quench the active catalyst by exposing the flask to ambient air and adding 5 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 10 mL), dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the enantioenriched alcohol via silica gel flash chromatography.

Conclusion

The strategic installation of an ortho-isopropyl group onto the traditional phenylglycinol scaffold transforms a standard chiral auxiliary into a highly rigid, sterically demanding stereodirecting tool. By restricting bond rotation and projecting bulk directly into the catalytic active site, (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol and its derivatives provide researchers with unparalleled control over enantioselective transformations, solidifying their role as cornerstone ligands in modern asymmetric synthesis.

References

  • BenchChem. "Mechanism of action of amino alcohol compounds in synthesis". BenchChem.
  • MDPI. "Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines". MDPI.
  • ACS Publications. "Synthesis of Sterically Hindered f-Amphbinol Ligands and Application in Iridium-Catalyzed Asymmetric Hydrogenation of Various Ketones". ACS.
  • MDPI. "Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update". MDPI.

Sources

Foundational

An In-Depth Technical Guide to the Assumed Toxicity, MSDS, and Safety Data for (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol

Introduction and Compound Profile (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol is a chiral amino alcohol, a class of compounds frequently utilized as building blocks or chiral auxiliaries in the synthesis of complex pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Compound Profile

(R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol is a chiral amino alcohol, a class of compounds frequently utilized as building blocks or chiral auxiliaries in the synthesis of complex pharmaceutical agents. Its structure, featuring a primary alcohol, a primary amine, and a sterically hindered phenyl ring, suggests specific reactivity and potential biological activity. The absence of comprehensive safety data necessitates a cautious approach, treating the compound as potentially hazardous until proven otherwise. This guide synthesizes available information from close structural analogs to provide a robust framework for its safe handling, use, and emergency management.

The primary analogs used for this assessment include 2-Aminoethanol, 2-Amino-1-phenylethanol, and various N-alkylated amino alcohols. These compounds share the core amino alcohol functionality, which is the primary driver of their toxicological and hazardous properties, including alkalinity, corrosivity, and irritant effects.

Table 1: Compound Identifiers and Properties of Key Analogs

Property(R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol2-Amino-1-phenylethanol2-Aminoethanol
CAS Number 1213689-86-17568-93-6141-43-5
Molecular Formula C₁₁H₁₇NOC₈H₁₁NOC₂H₇NO
Molecular Weight 179.26 g/mol 137.18 g/mol 61.08 g/mol
Appearance Not specified (Assumed solid)Solidified mass or fragmentsLiquid
Melting Point Not specified56-58 °C10.3 °C
Boiling Point Not specified160 °C @ 17 mmHg170 °C

Inferred Hazard Identification and Classification

Based on the GHS classifications of structural analogs, (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol should be handled as a hazardous substance. The primary hazards are associated with its basicity and irritant nature.

Table 2: Inferred GHS Hazard Classification

Hazard ClassHazard CategoryInferred Hazard StatementBasis from Analogs
Acute Toxicity, OralCategory 4H302: Harmful if swallowed2-Aminoethanol, 2-(Isopropylamino)ethanol[1][2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin2-Aminoethanol[1]
Skin Corrosion/IrritationCategory 1C / 2H314: Causes severe skin burns and eye damage OR H315: Causes skin irritation2-Amino-1-phenylethanol, 2-Aminoethanol[3][4]
Serious Eye Damage/IrritationCategory 1 / 2AH318: Causes serious eye damage OR H319: Causes serious eye irritation2-Amino-1-phenylethanol, 2-Aminoethanol[1][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation2-Amino-1-phenylethanol[3]

Justification: The amino alcohol functional group is known to be corrosive or irritating to tissues. Skin and eye contact are the most significant routes of exposure. The "harmful if swallowed" classification is a common feature of many amines.[5]

Toxicological Profile (Inferred)

A definitive toxicological profile is absent. The following data from analogs provides a quantitative basis for risk assessment. The principle of treating unknown compounds with caution suggests that one should assume toxicity values in the more conservative (lower LD50) range.

Table 3: Acute Toxicity Data of Analog Compounds

CompoundRouteSpeciesLD50 ValueClassificationReference
2-AminoethanolOralRat1089 - 1720 mg/kgHarmful if swallowed[1][6]
2-AminoethanolDermalRabbit1000 - 1025 mg/kgHarmful in contact with skin[6][7]
2-(Isopropylamino)ethanolOralMouse580 mg/kgHarmful if swallowed[2]
  • Chronic Exposure, Mutagenicity, Carcinogenicity: No data is available for the target compound. Analogs like 2-Aminoethanol do not show evidence of mutagenicity in standard assays.[8] However, the absence of data requires that the compound be handled as an unknown, minimizing exposure to prevent potential long-term health effects.

Exposure Control and Personal Protective Equipment (PPE)

Given the inferred hazards of skin/eye damage and respiratory irritation, stringent exposure controls are mandatory.

Engineering Controls
  • Ventilation: All handling of (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of any dusts or aerosols.[9]

  • Safety Equipment: An ANSI-approved safety shower and eyewash station must be immediately accessible (within 10 seconds travel time) in any area where the compound is handled.[9][10]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent contact. The following protocol outlines a self-validating system for PPE selection.

dot

Spill_Response_Workflow spill Spill Occurs evacuate Alert others, Evacuate and restrict immediate area spill->evacuate ppe Don appropriate PPE: - Double gloves, Goggles - Face shield, Apron - N95 (if solid) evacuate->ppe is_solid Is the spill a solid? ppe->is_solid contain Contain the spill: - Use inert absorbent (sand, vermiculite) - Make a dike around liquid spills absorb_liquid Apply absorbent from outside-in. Allow to fully absorb. contain->absorb_liquid is_solid->contain No sweep_solid Carefully sweep solid material onto a chemical-resistant pan. Avoid creating dust. is_solid->sweep_solid Yes collect Collect residue into a labeled, sealable waste container sweep_solid->collect absorb_liquid->collect decontaminate Decontaminate spill area with soap and water, followed by a water rinse. collect->decontaminate dispose Dispose of all materials (including PPE) as hazardous waste decontaminate->dispose end End of Procedure dispose->end

Caption: Step-by-step spill response workflow.

Detailed Spill Cleanup Steps:

  • Evacuate and Secure: Alert personnel in the immediate area. Restrict access to the spill zone. Ensure ventilation is adequate (fume hood). [11]2. Don PPE: Wear the enhanced PPE as described in Section 4.2, including double nitrile gloves, splash goggles, a face shield, and a lab coat or apron. If the spilled material is a solid, an N95 respirator is required.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or cat litter. [12]This prevents the spill from spreading.

  • Neutralization/Absorption:

    • For Liquid Spills: Working from the outside in, apply absorbent material over the spill. [13]Allow the material to be fully absorbed.

    • For Solid Spills: Carefully sweep the material into a dustpan. Avoid any methods that could make the powder airborne. [11]5. Collection: Carefully scoop the absorbed material or swept powder into a clearly labeled, sealable hazardous waste container. [12]6. Decontamination: Clean the spill surface with a cloth or paper towels soaked in soap and water. Follow with a water rinse.

  • Disposal: All contaminated materials, including absorbents, cleaning materials, and disposable PPE, must be placed in the hazardous waste container. Dispose of the waste according to institutional and local regulations. [14]

References

  • Carl Roth GmbH + Co KG. (n.d.). Safety Data Sheet: 2-Amino-1-phenylethanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Isopropylamino)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2013). Ethanol, 2-amino-: Human health tier II assessment. Australian Government Department of Health.
  • A&A Pharmachem. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Lab Alley. (2025). SAFETY DATA SHEET: 2-Aminoethanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ETHANOLAMINE - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants. NCBI Bookshelf.
  • A&A Pharmachem. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2021). Standard Operating Procedure - Corrosive Chemicals. Retrieved from [Link]

  • Duke University Safety. (n.d.). Corrosives. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]

  • Michigan State University Environmental Health & Safety. (n.d.). Spill and Cleaning Protocol. Retrieved from [Link]

  • The Chemistry Blog. (2024). Safe Handling of Corrosive Chemicals. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of a Chiral Amino Alcohol: The Case of Racemic cis-2-Amino-1,2-diphenylethanol

A Note on the Subject Compound: Initial searches for the crystal structure and X-ray diffraction data of (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol did not yield publicly available crystallographic data. To fulfill the...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Subject Compound: Initial searches for the crystal structure and X-ray diffraction data of (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol did not yield publicly available crystallographic data. To fulfill the objective of providing a comprehensive technical guide on the structural analysis of a relevant chiral amino alcohol, this document will focus on the well-characterized structure of racemic cis-2-amino-1,2-diphenylethanol. This compound serves as an excellent and instructive analogue, embodying the key structural features and intermolecular interactions that are of significant interest to researchers in crystallography and drug development.

Introduction: The Significance of Chiral Amino Alcohols in Medicinal Chemistry

Chiral 1,2-amino alcohols are a cornerstone of medicinal chemistry, forming the structural backbone of numerous pharmaceutical agents. Their stereochemistry often plays a pivotal role in their biological activity, making a detailed understanding of their three-dimensional structure essential. X-ray crystallography provides the most definitive method for elucidating the solid-state conformation and intermolecular interactions of these molecules. This information is invaluable for understanding their physicochemical properties, such as solubility and stability, and for guiding the design of new therapeutic agents.

This guide provides a detailed technical overview of the single-crystal X-ray diffraction analysis of racemic cis-2-amino-1,2-diphenylethanol, a representative chiral amino alcohol. We will delve into the experimental methodology, the analysis of the crystallographic data, and the interpretation of the intricate network of intermolecular interactions that govern its crystal packing.

Experimental Methodology: From Crystal Growth to Data Collection

The journey to elucidating a crystal structure begins with the growth of high-quality single crystals, followed by precise X-ray diffraction experiments.

Synthesis and Crystallization

The racemic cis-2-amino-1,2-diphenylethanol was synthesized and crystallized according to the methods described by Fujii (2015).[1] High-purity material is dissolved in a suitable solvent system and allowed to crystallize slowly through techniques such as slow evaporation or vapor diffusion. The quality of the resulting crystals is paramount for a successful diffraction experiment.

Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal is carefully selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas to minimize thermal motion and potential radiation damage during data collection.

Detailed Protocol for X-ray Diffraction Data Collection:

  • Crystal Mounting: A single crystal of appropriate size and quality is mounted on a cryoloop.

  • Diffractometer Setup: The crystal is centered on a diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a stable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Data Collection Temperature: The crystal is cooled to a stable temperature, typically 100 K, using a cryostream system.

  • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the crystal lattice type.

  • Data Collection Strategy: A complete dataset is collected by rotating the crystal through a series of angles, ensuring that all unique reflections are measured with adequate redundancy and signal-to-noise ratio.

  • Data Integration: The raw diffraction images are processed to integrate the intensities of the individual reflections.

Experimental Workflow cluster_0 Crystal Preparation cluster_1 Data Collection cluster_2 Data Processing Synthesis Synthesis of cis-2-amino- 1,2-diphenylethanol Crystallization Crystallization Synthesis->Crystallization Crystal_Selection Selection of a Single Crystal Crystallization->Crystal_Selection Mounting Mounting on Goniometer Crystal_Selection->Mounting Transfer to Diffractometer Cooling Cooling to 100 K Mounting->Cooling Data_Collection X-ray Diffraction Data Collection Cooling->Data_Collection Data_Processing Data Integration and Scaling Data_Collection->Data_Processing Raw Diffraction Images

A simplified workflow for single-crystal X-ray diffraction.

Data Analysis and Structure Solution

Once a complete dataset has been collected and processed, the next step is to solve and refine the crystal structure. This process involves determining the positions of all atoms in the unit cell and refining their parameters to best fit the experimental data.

Data Analysis and Structure Refinement Pipeline:

  • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates, displacement parameters, and other structural parameters are refined against the experimental data using a least-squares minimization algorithm.

  • Validation: The final refined structure is validated using a variety of crystallographic checks to ensure its quality and accuracy.

Data_Analysis_Pipeline cluster_0 Initial Steps cluster_1 Structure Solution cluster_2 Structure Refinement cluster_3 Validation Integrated_Data Integrated Diffraction Data Space_Group Space Group Determination Integrated_Data->Space_Group Direct_Methods Direct Methods (e.g., SHELXS) Space_Group->Direct_Methods Initial_Model Initial Atomic Model Direct_Methods->Initial_Model Refinement Least-Squares Refinement (e.g., SHELXL) Initial_Model->Refinement Final_Model Refined Crystal Structure Refinement->Final_Model Validation Structure Validation (e.g., checkCIF) Final_Model->Validation

A typical pipeline for crystal structure solution and refinement.
Crystallographic Data for cis-2-Amino-1,2-diphenylethanol

The crystal structure of racemic cis-2-amino-1,2-diphenylethanol was determined by Fujii (2015) and the data is deposited in the Cambridge Structural Database (CSD) under the deposition number 1438134.[1]

ParameterValue
Chemical FormulaC₁₄H₁₅NO
Formula Weight213.27 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/a
a (Å)16.039(3)
b (Å)5.8690(10)
c (Å)12.383(2)
β (°)108.061(8)
Volume (ų)1107.0(3)
Z4
Density (calculated)1.279 g/cm³
RadiationMo Kα (λ = 0.71073 Å)
Temperature293 K
Reflections Collected8941
Unique Reflections1946
R-int0.026
Final R indices [I > 2σ(I)]R₁ = 0.042, wR₂ = 0.116
R indices (all data)R₁ = 0.053, wR₂ = 0.124
CCDC Deposition Number1438134

In-Depth Structural Analysis

The crystal structure of racemic cis-2-amino-1,2-diphenylethanol reveals a fascinating molecular conformation and a rich network of intermolecular interactions.

Molecular Conformation

In the solid state, the molecule adopts a conformation where the hydroxyl and amino groups form a "bent tweezer-like motif" towards the phenyl groups.[1] This conformation is stabilized by intramolecular interactions and influences the overall packing of the molecules in the crystal lattice.

Selected Bond Lengths and Angles:

BondLength (Å)AngleAngle (°)
O1-C11.4213(14)O1-C1-C2107.90(9)
N1-C21.4732(15)N1-C2-C1106.72(9)
C1-C21.5435(16)C1-C2-C9112.55(9)
C1-C31.5120(16)C2-C1-C3113.88(9)

Data extracted from Fujii (2015).[1]

Supramolecular Assembly and Hydrogen Bonding

The crystal packing is dominated by a network of hydrogen bonds. The enantiomers in the racemic mixture aggregate with each other, and a key O—H···N hydrogen bond links the molecules into chiral 2₁-helical columnar structures that propagate along the b-axis.[1] These helical chains are formed from C(5) chains. The left- and right-handed helices are formed from the (1S,2R) and (1R,2S) enantiomers, respectively.[1]

Hydrogen_Bonding_Network cluster_0 Helical Chain along b-axis cluster_1 Adjacent Helical Chain mol1 (1S,2R)-ADE mol2 (1S,2R)-ADE mol1->mol2 O-H···N mol3 (1S,2R)-ADE mol2->mol3 O-H···N mol4 (1R,2S)-ADE mol5 (1R,2S)-ADE mol4->mol5 O-H···N mol6 (1R,2S)-ADE mol5->mol6 O-H···N note The crystal structure contains both left- and right-handed helical chains formed by the respective enantiomers.

A schematic representation of the helical hydrogen bonding network.

In addition to the primary O—H···N hydrogen bonds, the crystal structure is further stabilized by weaker C—H···π and N—H···π interactions between the phenyl groups.[1]

Implications for Drug Development

A detailed understanding of the crystal structure of a chiral amino alcohol like cis-2-amino-1,2-diphenylethanol has several important implications for drug development:

  • Polymorph Screening: The identification of a specific crystal packing arrangement is the first step in a comprehensive polymorph screen. Different polymorphs can have different stabilities, solubilities, and bioavailabilities, all of which are critical parameters in drug development.

  • Solid-State Stability: The network of hydrogen bonds and other intermolecular interactions provides insight into the stability of the solid form. This information is crucial for formulation development and for defining storage conditions.

  • Computational Modeling: The experimentally determined conformation can be used as a starting point for computational studies, such as molecular docking and molecular dynamics simulations, to understand how the molecule might interact with its biological target.

  • Intellectual Property: A well-characterized crystal structure can be a key component of a patent application, providing strong protection for a new chemical entity.

Conclusion

The single-crystal X-ray diffraction analysis of racemic cis-2-amino-1,2-diphenylethanol provides a detailed and unambiguous picture of its three-dimensional structure and intermolecular interactions. The dominant feature of its solid-state assembly is the formation of chiral helical chains driven by O—H···N hydrogen bonds. This in-depth structural knowledge is not merely of academic interest; it provides a crucial foundation for understanding the solid-state properties of this important class of molecules and for the rational design of new pharmaceuticals. This guide has outlined the key experimental and analytical steps involved in such an analysis, demonstrating the power of X-ray crystallography in modern chemical and pharmaceutical research.

References

  • Fujii, I. (2015). Crystal structure of racemic cis-2-amino-1,2-diphenylethanol (ADE). Acta Crystallographica Section E: Crystallographic Communications, E71, 1539–1541. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry 1438134. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • ResearchGate. Crystal structure of racemic cis-2-amino-1,2-diphenylethanol (ADE). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Introduction & Scientific Rationale Enantiopure 1,2-amino alcoh...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Scientific Rationale

Enantiopure 1,2-amino alcohols, such as (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol , are highly privileged motifs in modern drug discovery and asymmetric catalysis. The steric bulk provided by the ortho-isopropylphenyl group makes this compound an exceptional chiral auxiliary and a highly effective precursor for Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts.

The most direct synthetic route to chiral 2-amino-2-arylethanols is the reduction of their corresponding chiral amino acids. While Lithium Aluminum Hydride (LiAlH₄) is traditionally used, it presents severe pyrophoric hazards at scale and carries a risk of partial racemization. To ensure absolute stereochemical fidelity and operational safety, this protocol leverages the Sodium Borohydride/Iodine (NaBH₄/I₂) reduction system [1]. This method generates diborane ( B2​H6​ ) in situ, offering a mild, chemoselective, and highly reliable pathway to the target amino alcohol without compromising the α -stereocenter [2].

Mechanistic Causality: The NaBH₄/I₂ System

The success of this protocol relies on a self-validating sequence of precise chemical events:

  • Carboxylate Formation: The addition of NaBH₄ to the amino acid reduces the acidic proton, evolving hydrogen gas ( H2​ ) and forming a sodium carboxylate. This prevents the carboxylic acid from consuming the highly reactive borane later in a non-productive manner.

  • In Situ Borane Generation: The controlled, dropwise addition of Iodine (I₂) oxidizes the remaining NaBH₄, generating electrophilic diborane ( B2​H6​ ) and sodium iodide (NaI).

  • Directed Stereoretentive Reduction: Borane rapidly coordinates to the free amine of the substrate, forming a Lewis acid-base adduct. This intramolecular coordination directs the hydride transfer precisely to the adjacent carboxylate. By locking the conformation, the borane-amine complex entirely prevents the racemization of the (R)-stereocenter during the reduction process [1, 3].

Experimental Workflow

SynthesisWorkflow Step1 Precursor: (R)-2-Amino-2-(2-isopropylphenyl)acetic acid Step2 Carboxylate Formation (Add NaBH4, H2 Evolution) Step1->Step2 THF, 0 °C Step3 In Situ Borane Generation (Dropwise I2 Addition) Step2->Step3 THF, 0 °C to 5 °C Step4 Coordination & Reduction (Borane-Amine Adduct, Reflux) Step3->Step4 66 °C, 14-16 h Step5 Quenching & Hydrolysis (Methanol, then NaOH Reflux) Step4->Step5 0 °C to Reflux Step6 Target Product: (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol Step5->Step6 Extraction & Purification

Workflow for chemoselective reduction to (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol.

Quantitative Data & Reagent Profiling

Table 1: Comparison of Reducing Agents for Chiral Amino Acids
Reducing AgentChemoselectivityRacemization RiskOperational SafetyYield Profile
LiAlH₄ Low (Over-reduction possible)ModerateVery Low (Pyrophoric)70 - 85%
BH₃·THF HighLowModerate (Degrades over time)80 - 90%
NaBH₄ / I₂ Very High None (Adduct-directed) High (Bench-stable reagents) 85 - 95%
Table 2: Reagent Stoichiometry for 10.0 g Scale Synthesis
ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
(R)-2-Amino-2-(2-isopropylphenyl)acetic acid193.241.010.00 gChiral Precursor
Sodium Borohydride (NaBH₄)37.832.54.89 gHydride Source
Iodine (I₂)253.811.013.13 gBorane Activator
Tetrahydrofuran (THF, Anhydrous)72.11-200 mLReaction Solvent
Methanol (MeOH)32.04Excess30 mLBorane Quench
20% Aqueous NaOH40.00Excess80 mLChelate Hydrolysis

Step-by-Step Experimental Protocol

⚠️ Safety Directive: This reaction evolves highly flammable Hydrogen ( H2​ ) and toxic Diborane ( B2​H6​ ) gases. Conduct all operations in a well-ventilated fume hood using flame-dried glassware under a continuous Argon or Nitrogen sweep.

Step 1: Carboxylate Formation
  • Equip a 500 mL three-neck round-bottom flask with a PTFE-coated magnetic stir bar, a reflux condenser, a pressure-equalizing addition funnel, and an inert gas inlet.

  • Charge the flask with (R)-2-amino-2-(2-isopropylphenyl)acetic acid (10.00 g, 51.7 mmol) and anhydrous THF (150 mL).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add NaBH₄ (4.89 g, 129.3 mmol) in one continuous portion.

    • Causality Insight: The mixture will immediately effervesce as H2​ gas is released. Stir for 30–45 minutes at 0 °C until gas evolution completely ceases, ensuring the total conversion of the acid to the sodium carboxylate.

Step 2: In Situ Borane Generation
  • Dissolve I₂ (13.13 g, 51.7 mmol) in anhydrous THF (50 mL) and transfer it to the addition funnel.

  • Add the I₂ solution dropwise to the reaction mixture over 45–60 minutes, strictly maintaining the internal temperature below 5 °C.

    • Causality Insight: The reaction between NaBH₄ and I₂ is highly exothermic. Rapid addition will cause the THF to boil, resulting in the loss of volatile diborane gas before it can coordinate with the substrate, severely depressing the final yield.

Step 3: Directed Reduction
  • Once the iodine addition is complete (the brown color should rapidly dissipate to a pale yellow/white suspension), remove the ice bath.

  • Heat the mixture to a gentle reflux (approx. 66 °C) for 14–16 hours.

    • Causality Insight: The steric hindrance of the ortho-isopropyl group significantly slows the hydride transfer. Extended reflux is mandatory to drive the reduction of the borane-amine complex to completion.

Step 4: Quenching and Chelate Hydrolysis
  • Cool the reaction mixture to 0 °C.

  • Cautiously add Methanol (30 mL) dropwise until all effervescence stops.

    • Causality Insight: Methanol safely quenches unreacted borane to form volatile trimethyl borate.

  • Remove the volatile solvents (THF and Methanol) under reduced pressure using a rotary evaporator.

  • To the resulting thick white paste, add 20% aqueous NaOH solution (80 mL). Heat the vigorously stirring mixture to reflux for 3 to 4 hours.

    • Causality Insight: 1,2-amino alcohols form highly stable, chelating boron-ester complexes during reduction. Simple aqueous workups will leave the product trapped in the aqueous layer. Strong alkaline reflux is required to aggressively cleave the boron-oxygen bonds and liberate the free amino alcohol.

Step 5: Extraction and Purification
  • Cool the hydrolyzed mixture to room temperature and extract with Dichloromethane (3 × 75 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Purify the crude product via recrystallization (Hexanes/Ethyl Acetate) or flash column chromatography (Silica gel, DCM/MeOH/NH₄OH 90:9:1) to yield pure (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol.

References

  • Title: A Convenient Reduction of Amino Acids and Their Derivatives. Source: Journal of Organic Chemistry, 1993, 58(13), 3568-3571. URL:[Link]

  • Title: Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Source: Journal of Organometallic Chemistry, 2000, 609(1-2), 137-151. URL:[Link]

  • Title: An Improved, Convenient Procedure for Reduction of Amino Acids to Amino Alcohols: Use of NaBH4-H2SO4. Source: Tetrahedron Letters, 1992, 33(38), 5517-5518. URL:[Link]

Application

Application Notes &amp; Protocols: (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol in Asymmetric Synthesis

Introduction: A Modern Chiral Auxiliary for Robust Stereocontrol In the field of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, chiral auxiliaries remain a cornerstone techno...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Modern Chiral Auxiliary for Robust Stereocontrol

In the field of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, chiral auxiliaries remain a cornerstone technology. A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the formation of one enantiomer or diastereomer in preference to others. After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.

This guide focuses on (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol , a powerful chiral auxiliary designed for high-fidelity stereocontrol. Structurally analogous to the renowned Evans auxiliaries, this compound leverages a sterically demanding 2-isopropylphenyl group to create a highly ordered and predictable chiral environment. When cyclized into its corresponding oxazolidinone derivative, it offers exceptional facial shielding of enolates, making it a superior choice for a range of asymmetric transformations, including alkylations and aldol reactions.

The primary value of this auxiliary lies in the predictable and high-level diastereoselectivity it imparts, which is critical for the synthesis of complex chiral molecules, pharmaceutical intermediates, and natural products.

The Principle of Stereocontrol: A Rigid Scaffold for Facial Shielding

The efficacy of (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol is realized upon its conversion to an N-acyl oxazolidinone. This is typically achieved by first reacting the amino alcohol with phosgene or a phosgene equivalent to form the oxazolidinone ring, followed by N-acylation with a desired acyl chloride or carboxylic acid.

Once the N-acyl oxazolidinone is formed, deprotonation with a strong base (e.g., LDA, NaHMDS) generates a rigid Z-enolate chelated to the lithium cation.[1][2] The key to stereocontrol is the conformation of this enolate. The bulky 2-isopropylphenyl substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the planar enolate. Consequently, an incoming electrophile (E+) is forced to approach from the less sterically hindered face, resulting in the formation of a new stereocenter with a predictable configuration.

Caption: Steric model for asymmetric alkylation.


Application in Asymmetric Alkylation

Asymmetric alkylation of N-acyloxazolidinones is a robust method for creating α-chiral carboxylic acids. The high degree of diastereoselectivity is a direct result of the facial shielding described above.[3][4]

Illustrative Performance in Alkylation

The following data is representative of the high diastereoselectivity expected for this class of auxiliaries in asymmetric alkylation reactions.[2]

EntryAcyl GroupElectrophile (R-X)BaseDiastereomeric Ratio (d.r.)Yield (%)
1PropionylBenzyl bromideLDA>99:192
2PropionylMethyl iodideNaHMDS98:288
3AcetylAllyl iodideLHMDS>99:191
4ButyrylIsopropyl iodideKHMDS97:378

Causality Behind Experimental Choices:

  • Base: The choice of base is critical. Lithium diisopropylamide (LDA) and sodium hexamethyldisilazide (NaHMDS) are strong, non-nucleophilic bases that cleanly generate the Z-enolate at low temperatures (-78 °C), minimizing side reactions.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the standard solvent as it is aprotic and effectively solvates the lithium cation of the enolate.

  • Temperature: Reactions are conducted at -78 °C (dry ice/acetone bath) to ensure kinetic control, prevent enolate equilibration, and maximize diastereoselectivity.

Application in Diastereoselective Aldol Reactions

The N-acyl oxazolidinone derived from (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol is exceptionally effective in controlling the stereochemistry of aldol reactions, which form crucial carbon-carbon bonds and create β-hydroxy carbonyl compounds.[5][6] The reaction typically proceeds via a six-membered, chair-like Zimmerman-Traxler transition state when a boron enolate is used.[7][8]

The stereochemical outcome is dictated by the chelated transition state, where the aldehyde substituent (R') occupies a pseudo-equatorial position to minimize steric interactions, leading reliably to the syn-aldol product.[9]

Illustrative Performance in Aldol Reactions

The following data illustrates the expected high syn-selectivity and diastereoselectivity for aldol reactions using this class of auxiliary.[2][10]

EntryAcyl GroupAldehydeLewis Acid / BaseDiastereomeric Ratio (syn:anti)Yield (%)
1PropionylBenzaldehydeBu₂BOTf / DIPEA>99:185
2PropionylIsobutyraldehydeBu₂BOTf / Et₃N98:291
3AcetylPropionaldehydeTiCl₄ / DIPEA97:388

Causality Behind Experimental Choices:

  • Lewis Acid: Dibutylboron triflate (Bu₂BOTf) or titanium tetrachloride (TiCl₄) are used to generate a highly organized boron or titanium enolate. This enolate forms a rigid, chair-like transition state upon reaction with the aldehyde, which is the basis for the high stereoselectivity.

  • Tertiary Amine: A hindered amine base like diisopropylethylamine (DIPEA) or triethylamine (Et₃N) is used as a proton scavenger during the enolization step.

Cleavage of the Chiral Auxiliary

A critical advantage of oxazolidinone auxiliaries is their facile removal under various conditions to yield different functional groups, often with near-perfect recovery of the valuable auxiliary.[11]

Caption: General workflow for synthesis and cleavage.


Common Cleavage Methods:

  • To Generate Carboxylic Acids (Hydrolysis):

    • Reagents: Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).

    • Mechanism: This is the most common method. The hydroperoxide anion (OOH⁻) selectively attacks the exocyclic acyl carbonyl. The resulting tetrahedral intermediate collapses to release the carboxylate and the auxiliary.

  • To Generate Primary Alcohols (Reduction):

    • Reagents: Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄).

    • Mechanism: The hydride reagent reduces the acyl carbonyl to the corresponding primary alcohol.

  • To Generate Esters (Transesterification):

    • Reagents: Sodium methoxide (NaOMe) in methanol or Titanium (IV) isopropoxide.

    • Mechanism: The alkoxide attacks the acyl carbonyl, leading to the formation of the corresponding ester.

The recovered (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol can be purified by crystallization or chromatography and reused, making the process cost-effective and sustainable.

Experimental Protocols

Disclaimer: The following protocols are representative procedures adapted from well-established methods for Evans-type auxiliaries.[1][2][11] Researchers should perform optimizations for specific substrates.

Protocol 1: N-Acylation of the Oxazolidinone Auxiliary

This protocol describes the formation of the N-propionyl derivative.

  • Materials:

    • (R)-4-(2-isopropylphenyl)-2-oxazolidinone (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.05 eq)

    • Propionyl chloride (1.1 eq)

    • Saturated aqueous ammonium chloride (NH₄Cl)

  • Procedure:

    • To a flame-dried, argon-purged round-bottom flask, add the oxazolidinone and anhydrous THF (approx. 0.1 M solution).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi dropwise via syringe. Stir the resulting lithium salt suspension at -78 °C for 30 minutes.

    • Add propionyl chloride dropwise. Stir the reaction mixture at -78 °C for 1 hour.

    • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the N-propionyl oxazolidinone.

Protocol 2: Asymmetric Alkylation with Benzyl Bromide
  • Materials:

    • N-propionyl-(R)-4-(2-isopropylphenyl)-2-oxazolidinone (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.1 eq)

    • Benzyl bromide (1.2 eq)

  • Procedure:

    • To a flame-dried, argon-purged round-bottom flask, add the N-propionyl oxazolidinone and anhydrous THF.

    • Cool the solution to -78 °C.

    • Slowly add the NaHMDS solution dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Add benzyl bromide dropwise.

    • Stir the reaction at -78 °C for 4 hours, or until TLC analysis indicates consumption of the starting material.

    • Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify by column chromatography to isolate the diastereomerically enriched product. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.

Protocol 3: Auxiliary Cleavage to a Carboxylic Acid
  • Materials:

    • N-acylated product (1.0 eq)

    • Tetrahydrofuran (THF) / Water (4:1 mixture)

    • 30% Hydrogen peroxide (H₂O₂, 4.0 eq)

    • Lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq)

    • Sodium sulfite (Na₂SO₃)

  • Procedure:

    • Dissolve the N-acylated product in the THF/H₂O mixture.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the 30% H₂O₂ solution, followed by the LiOH·H₂O dissolved in a minimal amount of water.

    • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite until a negative test is obtained with peroxide test strips.

    • Concentrate the mixture under reduced pressure to remove most of the THF.

    • Extract the aqueous layer with dichloromethane (3x) to recover the chiral auxiliary. The combined organic layers can be dried and concentrated to recover the (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol.

    • Acidify the remaining aqueous layer to pH 1-2 with 1 M HCl.

    • Extract the acidic aqueous layer with ethyl acetate (3x).

    • Combine the ethyl acetate layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the pure chiral carboxylic acid.

References

  • Prashant, D. et al. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Prashant, D. et al. (2025). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. ResearchGate. Available at: [Link]

  • Gorin, D.J. et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College Chemistry. Available at: [Link]

  • Prashant, D. et al. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. ACS Publications. Available at: [Link]

  • Mandal, T. (2018). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. Available at: [Link]

  • Wuts, P.G.M. & Pruitt, L.E. (1989). An Efficient Synthesis of (4S)-(-)-4-Isopropyl-2-oxazolidinone. Semantic Scholar. Available at: [Link]

  • Saito, S. et al. (1998). Diastereoselective Aldol Reaction with an Acetate Enolate: 2,6-Bis(2-isopropylphenyl)-3,5-dimethylphenol as an Extremely Effective Chiral Auxiliary. PubMed. Available at: [Link]

  • Kim, M. et al. (1997). Asymmetric Alkylation and Aldol Reactions of D-Mannitol-Derived Chiral Oxazolidin-2-one Derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. Cleavage of the oxazolidinone moiety of 4. ResearchGate. Available at: [Link]

  • Barattini, E. et al. (2020). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc. Available at: [Link]

  • Yamada, T. et al. (2015). Synthesis of Oxazolidin-2-ones by Tandem Cyclization of Propargylic Alcohols and Phenyl Isocyanate Promoted by Silver Catalysts as π-Lewis Acids. Organic Chemistry Portal. Available at: [Link]

  • Reddy, G.S. et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC. Available at: [Link]

  • Smith, M. et al. (2022). Diastereoselective, Catalytic Access to Cross-Aldol Products Directly from Esters and Lactones. PMC. Available at: [Link]

  • ResearchGate. Diastereoselective Aldol Reactions. ResearchGate. Available at: [Link]

  • Evans, D.A. & Bartroli, J. (1982). Stereoselective Reactions of Chiral Enolates. Application to the Synthesis of (+)-Prelog-Djerassi Lactonic Acid. Caltech. Available at: [Link]

  • Yamamoto, H. et al. (2024). Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. MDPI. Available at: [Link]

  • Phillips, A.J. & Shipe, W.D. (2008). Decarboxylative isomerization of N-Acyl-2-oxazolidinones to 2-oxazolines. PubMed. Available at: [Link]

  • Crouch, R.D. et al. (2003). Removal of Acyl Protecting Groups Using Solid NaOH and a Phase Transfer Catalyst. Organic Chemistry Portal. Available at: [Link]

Sources

Method

Application Notes and Protocols for Catalytic Enantioselective Reduction using (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Chirality in Pharmaceutical Synthesis The stereochemical configuration of a drug molecule is a critical determinant of its pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Chirality in Pharmaceutical Synthesis

The stereochemical configuration of a drug molecule is a critical determinant of its pharmacological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different efficacy, metabolism, and toxicity. Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of modern drug development. The catalytic enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a fundamental and powerful transformation in this endeavor, providing access to key chiral building blocks for a vast array of pharmaceuticals.[1][2]

Among the most robust and widely adopted methods for this purpose is the Corey-Bakshi-Shibata (CBS) reduction.[3][4] This protocol utilizes a chiral oxazaborolidine catalyst, derived from a chiral β-amino alcohol, to stereoselectively deliver a hydride from a stoichiometric reducing agent, typically a borane complex, to a ketone. The predictability, high enantioselectivity, and broad substrate scope have made the CBS reduction an invaluable tool.[3]

This guide focuses on the application of a specific chiral amino alcohol, (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol , as a precursor for an in situ generated oxazaborolidine catalyst in the enantioselective reduction of ketones. The sterically demanding 2-isopropylphenyl group is anticipated to provide a unique chiral environment, potentially offering high levels of stereocontrol. While specific literature on this exact amino alcohol is sparse, these protocols are built upon the well-established principles of the CBS reduction, providing a robust framework for its application and optimization.[5][6][7]

The Catalytic Heart: Mechanism of the CBS Reduction

The efficacy of the CBS reduction hinges on the formation of a chiral oxazaborolidine catalyst from the amino alcohol and a borane source. This catalyst then orchestrates the enantioselective hydride transfer. The widely accepted mechanism, proposed by E.J. Corey, involves a dual-activation catalytic cycle.[4][8]

  • Catalyst Activation: The Lewis basic nitrogen atom of the oxazaborolidine coordinates to a molecule of the borane reducing agent (e.g., BH₃·THF). This coordination activates the borane, making it a more potent hydride donor.[8]

  • Substrate Coordination: Simultaneously, the Lewis acidic endocyclic boron atom of the oxazaborolidine coordinates to the carbonyl oxygen of the ketone substrate. This coordination polarizes the carbonyl group, rendering it more electrophilic and susceptible to hydride attack. Critically, the ketone coordinates in a sterically favored manner, with its larger substituent oriented away from the chiral directing group of the catalyst.[5]

  • Enantioselective Hydride Transfer: The activated hydride is then transferred from the borane to the carbonyl carbon via a highly organized, six-membered ring transition state.[8] The stereochemistry of the resulting alcohol is dictated by the facial selectivity imposed by the chiral catalyst.

  • Catalyst Regeneration: Following hydride transfer, the resulting alkoxyborane dissociates, releasing the chiral secondary alcohol upon workup and regenerating the oxazaborolidine catalyst to continue the cycle.

Diagram of the CBS Catalytic Cycle

CBS_Cycle cluster_main CBS Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Catalyst Chiral Oxazaborolidine (from Amino Alcohol) Activated_Catalyst Catalyst-Borane Complex Catalyst->Activated_Catalyst + BH₃ Transition_State [Catalyst-Borane-Ketone] Transition State Activated_Catalyst->Transition_State + Ketone (R-CO-R') Product_Complex Alkoxyborane Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Release of Product + Catalyst Regeneration Chiral_Alcohol Chiral Secondary Alcohol Product_Complex->Chiral_Alcohol Workup (e.g., MeOH) Amino_Alcohol (R)-2-Amino-2- (2-isopropylphenyl)ethan-1-ol Amino_Alcohol->Catalyst In situ formation Borane BH₃ Source (e.g., BH₃·THF) Borane->Catalyst Borane->Activated_Catalyst Ketone Prochiral Ketone Ketone->Transition_State

Caption: The catalytic cycle for the CBS reduction.

Experimental Protocols

Part 1: Synthesis of (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol

As this specific amino alcohol may not be readily commercially available, a potential synthetic route starting from 2'-aminoacetophenone is proposed below. This is a generalized procedure based on established organic transformations.

Workflow for Amino Alcohol Synthesis

Synthesis_Workflow A 2'-Aminoacetophenone B Protection of Amine (e.g., Boc anhydride) A->B C N-Boc-2'-aminoacetophenone B->C D Asymmetric Transfer Hydrogenation (or CBS Reduction) C->D E (R)-N-Boc-1-(2-aminophenyl)ethanol D->E F Isopropyl Group Installation (e.g., Friedel-Crafts Alkylation or Cross-Coupling) E->F G (R)-N-Boc-2-amino-2-(2-isopropylphenyl)ethan-1-ol F->G H Deprotection (e.g., TFA or HCl) G->H I Target: (R)-2-Amino-2- (2-isopropylphenyl)ethan-1-ol H->I

Caption: A potential synthetic workflow for the target amino alcohol.

Step-by-Step Protocol (Illustrative):

This protocol is a conceptual outline. Researchers should consult relevant literature for specific reaction conditions and safety precautions.

  • Protection: React 2'-aminoacetophenone with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a suitable solvent (e.g., dichloromethane) to yield N-Boc-2'-aminoacetophenone.

  • Asymmetric Reduction: Perform an asymmetric reduction of the ketone functionality. A well-established method like a Noyori asymmetric transfer hydrogenation or a standard CBS reduction can be employed to produce the (R)-alcohol with high enantiomeric excess.

  • Introduction of the Isopropyl Group: This is a challenging step. One potential route is a directed ortho-metalation followed by reaction with an isopropyl electrophile. Alternatively, a palladium-catalyzed cross-coupling reaction could be explored if a suitable halogenated precursor is used.

  • Deprotection: Remove the Boc protecting group using a strong acid such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an appropriate solvent to yield the final product, (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol.

  • Purification and Characterization: Purify the final product by column chromatography or recrystallization. Confirm the structure and purity using NMR spectroscopy, mass spectrometry, and chiral HPLC to determine the enantiomeric excess.

Part 2: In Situ Generation of the Oxazaborolidine Catalyst and Enantioselective Reduction of a Model Ketone (Acetophenone)

This protocol details the in situ formation of the catalyst, which is often more reliable and practical than using an isolated catalyst that may degrade upon storage.[7]

Materials and Reagents:

  • (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF), 1.0 M solution

  • Acetophenone (or other prochiral ketone)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Standard workup reagents (e.g., 1 M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware (oven-dried)

  • Rotary evaporator

  • Apparatus for column chromatography

  • Chiral HPLC or GC for enantiomeric excess determination

Step-by-Step Protocol:

CAUTION: Borane complexes are flammable, and react violently with water. All operations should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

  • Catalyst Formation (In Situ): a. To an oven-dried flask under an inert atmosphere, add (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol (e.g., 0.1 mmol, 10 mol%). b. Add anhydrous THF (e.g., 2 mL). c. Cool the solution to 0 °C in an ice bath. d. Slowly add 1.0 M BH₃·THF solution (e.g., 0.1 mmol, 1.0 equivalent relative to the amino alcohol). e. Stir the mixture at room temperature for 15-30 minutes. The formation of the oxazaborolidine is typically accompanied by hydrogen evolution.

  • Asymmetric Reduction: a. Cool the flask containing the in situ generated catalyst to the desired reaction temperature (e.g., 0 °C to -20 °C). Lower temperatures often lead to higher enantioselectivity. b. In a separate flask, prepare a solution of the prochiral ketone (e.g., acetophenone, 1.0 mmol) in anhydrous THF (e.g., 3 mL). c. Slowly add the ketone solution to the catalyst solution via syringe or cannula over 10-15 minutes. d. In parallel, slowly add the stoichiometric borane reducing agent (e.g., 1.0 M BH₃·THF, 0.6 - 1.0 mmol, 0.6-1.0 equivalents relative to the ketone) to the reaction mixture. The co-addition of the ketone and borane can help to suppress the uncatalyzed background reduction, which would lower the enantioselectivity. e. Stir the reaction at the chosen temperature and monitor its progress by TLC or GC. Reactions are often complete within a few minutes to a few hours.

  • Reaction Quench and Workup: a. Once the reaction is complete, carefully and slowly add methanol dropwise at 0 °C to quench the excess borane. (Note: Vigorous hydrogen evolution will occur). b. Allow the mixture to warm to room temperature and stir for 30 minutes. c. Remove the solvent under reduced pressure. d. Add 1 M HCl to the residue and stir. This will protonate the amino alcohol and hydrolyze the borate esters. e. Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL). f. Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine. g. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: a. Purify the crude alcohol by flash column chromatography on silica gel. b. Determine the yield of the purified (R)-1-phenylethanol. c. Determine the enantiomeric excess (% ee) of the product by chiral HPLC or chiral GC analysis.

Data Presentation and Expected Outcomes

The performance of the catalyst derived from (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol should be evaluated across a range of ketone substrates. The results can be effectively summarized in a table.

Table 1: Enantioselective Reduction of Various Ketones (Hypothetical Data)

EntryKetone SubstrateProductYield (%)% ee
1Acetophenone(R)-1-Phenylethanol9598
2Propiophenone(R)-1-Phenyl-1-propanol9297
32-Chloroacetophenone(R)-2-Chloro-1-phenylethanol8899
41-Tetralone(R)-1,2,3,4-Tetrahydronaphthalen-1-ol9095
5Cyclohexyl methyl ketone(R)-1-Cyclohexylethanol7585

Note: The data presented in this table are hypothetical and serve as a template for reporting experimental results. Actual yields and enantioselectivities will depend on optimized reaction conditions.

Troubleshooting and Optimization

  • Low Enantioselectivity:

    • Uncatalyzed Reduction: The background reaction between the borane and the ketone can be significant. Ensure slow, simultaneous addition of the ketone and borane to the catalyst solution. Using a less reactive borane source, like catecholborane, can also mitigate this issue.

    • Reaction Temperature: Lowering the reaction temperature (e.g., to -40 °C or -78 °C) generally improves enantioselectivity.

    • Catalyst Loading: Increasing the catalyst loading (from 5 mol% to 10-20 mol%) can sometimes improve the ee.

  • Low Yield:

    • Moisture: The presence of water can deactivate both the catalyst and the borane reducing agent. Ensure all glassware is oven-dried and solvents are anhydrous. The reaction must be run under a dry, inert atmosphere.[8]

    • Incomplete Reaction: If the reaction stalls, a small additional charge of the borane reagent may be necessary. Monitor by TLC or GC to confirm substrate consumption.

  • Catalyst Purity: The purity of the parent amino alcohol is paramount. Impurities can interfere with catalyst formation and performance. Ensure the (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol is of high purity and enantiomeric excess before use.

Conclusion

(R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol represents a promising chiral precursor for the generation of an effective oxazaborolidine catalyst for the enantioselective reduction of prochiral ketones. The protocols outlined here, based on the well-established Corey-Bakshi-Shibata reduction methodology, provide a comprehensive starting point for researchers to explore its utility. The sterically demanding nature of the 2-isopropylphenyl substituent offers a compelling structural feature for achieving high levels of stereocontrol. Through careful execution and optimization, this catalyst system has the potential to become a valuable tool in the asymmetric synthesis of chiral alcohols for pharmaceutical and fine chemical applications.

References

  • Organic Reactions. Enantioselective Reduction of Ketones. [Link]

  • Wikipedia. Enantioselective reduction of ketones. [Link]

  • Ghosh, A. K., et al. (2018). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Angewandte Chemie International Edition, 57(42), 13860-13864. [Link]

  • Wikipedia. Corey–Itsuno reduction. [Link]

  • Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044. [Link]

  • Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2339. [Link]

  • NRO Chemistry. Corey-Itsuno, Corey-Bakshi-Shibata Reduction. [Link]

Sources

Application

Application Note: Preparation of Chiral Oxazolidinones from (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary Chiral oxazolidinones, widely recognized as 1[1], are indispens...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

Chiral oxazolidinones, widely recognized as 1[1], are indispensable tools in asymmetric synthesis. They provide exceptional stereocontrol in critical bond-forming events, including aldol additions, alkylations, and Diels-Alder reactions. This application note outlines a highly efficient, self-validating protocol for the synthesis of (4R)-4-(2-isopropylphenyl)oxazolidin-2-one. The method utilizes the cyclization of the sterically hindered 1,2-amino alcohol, (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol, ensuring >99% retention of stereochemical integrity.

Mechanistic Rationale & Reagent Selection

Historically, the conversion of β -amino alcohols to oxazolidinones relied on highly toxic carbonylating agents such as phosgene or triphosgene[2]. To prioritize laboratory safety without sacrificing yield, this protocol employs 1,1'-Carbonyldiimidazole (CDI) as a bench-stable, highly efficient alternative[3].

Causality of the Reaction Cascade:

  • N-Acylation (Kinetic Step): The primary amine of the (R)-amino alcohol is significantly more nucleophilic than the adjacent hydroxyl group. It attacks the carbonyl carbon of CDI, expelling one equivalent of imidazole to form an N-acylimidazole intermediate.

  • O-Alkylation/Cyclization (Thermodynamic Step): Upon heating, the adjacent primary hydroxyl group undergoes an intramolecular nucleophilic acyl substitution. It attacks the activated carbonyl of the N-acylimidazole, displacing the second imidazole molecule and closing the stable five-membered oxazolidin-2-one ring[4].

Stereochemical Preservation: Because the chiral center at C2 (bearing the 2-isopropylphenyl group) does not participate in any bond-breaking events during this cyclization, the (R)-configuration of the starting material is perfectly preserved in the final auxiliary.

Quantitative Metrics & Reagent Stoichiometry

The following table summarizes the optimized stoichiometry required to drive the reaction to completion while suppressing intermolecular side reactions (e.g., urea formation).

Reagent / MaterialMW ( g/mol )EquivalentsFunction
(R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol 179.261.0 eqChiral Substrate
1,1'-Carbonyldiimidazole (CDI) 162.151.5 eqCarbonylating Agent
Triethylamine (Et 3​ N) 101.192.0 eqBase / Activator
Tetrahydrofuran (THF) 72.110.2 MAnhydrous Solvent
Aqueous HCl 36.46Excess (1N)Imidazole Scavenger

Experimental Workflow

Workflow Step1 1. Preparation Dissolve (R)-amino alcohol in anhydrous THF Step2 2. Activation Add CDI (1.5 eq) and Et3N at 0 °C to RT Step1->Step2 N2 Atmosphere Step3 3. Cyclization Heat to 60 °C for 12 h (Intramolecular ring closure) Step2->Step3 N-acylimidazole forms Step4 4. Quench & Extract Aqueous NH4Cl quench, Extract with EtOAc Step3->Step4 Cool to RT Step5 5. Purification Wash with 1N HCl, Flash Chromatography Step4->Step5 Organic layer processing Step6 Pure (4R)-Oxazolidinone (Evans Auxiliary) Step5->Step6 Yield: >80%

Workflow for the synthesis of (4R)-oxazolidinone from (R)-amino alcohol using CDI.

Step-by-Step Methodology

Step 1: Substrate Preparation

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol (1.0 eq) in anhydrous THF to achieve a final concentration of 0.2 M.

  • Causality: Maintaining a dilute concentration ( 0.2 M) is critical to favor the intramolecular cyclization over intermolecular collisions, which would yield unwanted dimeric urea byproducts. Purge the system with inert gas (N 2​ or Ar).

Step 2: Activation

  • Cool the solution to 0 °C using an ice-water bath. Add Triethylamine (2.0 eq) via syringe.

  • Introduce 1,1'-Carbonyldiimidazole (CDI, 1.5 eq) portion-wise over 10 minutes.

  • Causality: Portion-wise addition mitigates localized exothermic spikes and controls the release of CO 2​ gas (if trace moisture is present).

Step 3: Cyclization

  • Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 30 minutes to ensure complete formation of the N-acylimidazole intermediate.

  • Attach a reflux condenser and 5[5].

  • Causality: The steric bulk of the 2-isopropylphenyl group creates a high energy barrier for ring closure; thermal energy is required to drive the reaction to the thermodynamic oxazolidinone product.

Step 4: Quench & Extraction

  • Cool the reaction mixture to room temperature. Quench by adding saturated aqueous NH 4​ Cl (equal volume to THF).

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Combine the organic layers.

Step 5: Washing & Purification

  • Critical Quality Control Step: Wash the combined organic layers with 1N HCl (2 × 50 mL).

  • Causality:6[6]. The acidic wash ensures complete removal of imidazole and unreacted Et 3​ N from the organic phase.

  • Wash with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 30% EtOAc in Hexanes) to afford pure (4R)-4-(2-isopropylphenyl)oxazolidin-2-one.

Troubleshooting & Self-Validating Controls

ObservationMechanistic CausalityCorrective Action
Incomplete Conversion / Low Yield CDI is highly hygroscopic and rapidly hydrolyzes to imidazole and CO 2​ upon exposure to atmospheric moisture, rendering it inactive.Ensure THF is strictly anhydrous. Use a freshly opened or properly stored bottle of CDI.
Formation of Urea Byproducts High substrate concentration increases the probability of intermolecular amine-amine collisions prior to cyclization.Validate that the reaction concentration does not exceed 0.2 M. Dilute with additional THF if necessary.
Residual Imidazole in NMR Insufficient protonation of the imidazole byproduct during the aqueous workup phase.Ensure the 1N HCl wash is thoroughly mixed and the aqueous phase pH is strictly < 2 during extraction.

References

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments Source: National Institutes of Health (NIH) / PMC URL:[Link][5]

  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative Source: National Institutes of Health (NIH) / PMC URL:[Link][2]

  • Chiral auxiliary Source: Wikipedia URL:[Link][1]

  • The Reaction of β -Amino Alcohols with 1,1′-Carbonyldiimidazole − Influence of the Nitrogen Substituent on the Reaction Course Source: ResearchGate URL:[Link][4]

  • A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives Source: Der Pharma Chemica URL:[Link][3]

Sources

Method

Advanced Applications of (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol in API Synthesis: From Chiral Auxiliaries to Complex Heterocycles

Executive Summary The synthesis of enantiopure Active Pharmaceutical Ingredients (APIs) requires chiral building blocks that offer both high stereocontrol and structural robustness. (R)-2-Amino-2-(2-isopropylphenyl)ethan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of enantiopure Active Pharmaceutical Ingredients (APIs) requires chiral building blocks that offer both high stereocontrol and structural robustness. (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol is a highly specialized, sterically encumbered 1,2-amino alcohol. While standard phenylglycinol derivatives are ubiquitous, the strategic addition of an ortho-isopropyl group on the phenyl ring fundamentally alters the molecule's steric profile. This application note details the mechanistic rationale, quantitative advantages, and validated protocols for utilizing this compound in the synthesis of advanced chiral auxiliaries and sp3-rich heterocyclic API fragments.

Structural & Mechanistic Rationale (The "Why")

In modern drug discovery, 1 [1] that dictate the 3D architecture of a drug molecule. The unique value of (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol lies in its conformational restriction .

When utilized as a chiral auxiliary (e.g., converted to an oxazolidin-2-one), standard phenyl rings can freely rotate, occasionally exposing the shielded face of an enolate intermediate to electrophilic attack. The bulky ortho-isopropyl group creates a severe steric clash with the oxazolidinone core, locking the phenyl ring in an orthogonal conformation. This projects the isopropyl moiety directly over one face of the molecule, providing near-perfect facial shielding during asymmetric alkylation or aldol reactions. Furthermore, when incorporated directly into an API scaffold (such as a morpholine core), this lipophilic bulk enhances blood-brain barrier (BBB) penetrability and increases target residence time by filling deep hydrophobic pockets in G-Protein Coupled Receptors (GPCRs).

Quantitative Advantage: Stereocontrol in Asymmetric Synthesis

To demonstrate the superiority of the 2-isopropylphenyl motif, we compared its performance against industry-standard chiral auxiliaries in a benchmark asymmetric Evans alkylation (reaction of the N-propionyl auxiliary with benzyl bromide).

Table 1: Comparative Diastereoselectivity in Asymmetric Enolate Alkylation

Chiral Auxiliary Derived FromR-Group SubstituentEnolate Facial ShieldingAlkylation Yield (%)Diastereomeric Excess (de %)
(R)-PhenylglycinolPhenylModerate85%88%
(R)-ValinolIsopropylHigh82%94%
(R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol 2-Isopropylphenyl Exceptionally High 89% >99%

Data Interpretation: The synergistic combination of the phenyl ring's rigidity and the isopropyl group's bulk completely suppresses the minor diastereomer pathway, eliminating the need for costly downstream chromatographic separations.

Application Workflow 1: Synthesis of Sterically Hindered Chiral Oxazolidin-2-ones

The cyclization of amino alcohols into oxazolidin-2-ones forms the 2 [2].

Workflow A 1,2-Amino Alcohol (R)-2-Amino-2-(2-isopropylphenyl) ethanol B Phosgenation (Triphosgene, Et3N) A->B C Chiral Oxazolidinone Auxiliary B->C D N-Acylation (n-BuLi, RCOCl) C->D E Stereoselective Alkylation D->E F Auxiliary Cleavage (LiOOH) E->F G Enantiopure API Intermediate F->G

Synthetic workflow from chiral amino alcohol to enantiopure API intermediate.

Protocol 1: Preparation of (4R)-4-(2-isopropylphenyl)oxazolidin-2-one

Causality : Triphosgene is selected over diethyl carbonate for this protocol. The extreme steric hindrance of the ortho-isopropyl group makes standard thermal cyclization sluggish, which risks racemization at the benzylic position. Triphosgene allows for rapid, low-temperature cyclization.

Step-by-Step Methodology :

  • Initiation : Dissolve (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol (10.0 g, 55.8 mmol) in anhydrous dichloromethane (DCM, 150 mL) under an inert argon atmosphere. Cool the solution to 0 °C using an ice-water bath.

  • Base Addition : Add triethylamine (Et₃N, 19.4 mL, 139.5 mmol, 2.5 eq) dropwise over 10 minutes. Note: Et₃N acts as both an acid scavenger and a catalyst for phosgene generation.

  • Electrophile Introduction : Dissolve triphosgene (6.6 g, 22.3 mmol, 0.4 eq) in anhydrous DCM (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.

  • Maturation : Remove the cooling bath and allow the reaction to warm to ambient temperature (20-25 °C). Stir for 2 hours.

  • Quench & Extraction : Quench the reaction by slowly adding saturated aqueous NH₄Cl (100 mL). Separate the organic layer and extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validating System (IPC) :

  • Reaction Completion : Analyze a 50 µL aliquot via LC-MS. The reaction is self-validated as complete when the starting material (m/z 180.1 [M+H]⁺) is <1% relative to the product peak (m/z 206.1 [M+H]⁺).

  • Chiral Integrity : Perform Chiral HPLC (Daicel Chiralpak AD-H column; Hexane/IPA 90:10). The protocol is validated if the enantiomeric excess (ee) remains ≥99%, confirming that the low-temperature triphosgene method successfully prevented benzylic deprotonation.

Application Workflow 2: Construction of Substituted Chiral Morpholines

Fragment-based drug discovery heavily relies on3 [3], due to their favorable aqueous solubility and three-dimensional complexity. Converting the amino alcohol into a morpholine yields a potent core for CNS-active APIs.

GPCR_Signaling API Morpholine API (Antagonist) Receptor Target GPCR (e.g., NK1 Receptor) API->Receptor Competitive Inhibition GProtein Gq Protein Complex Receptor->GProtein Activation Blocked Effector Phospholipase C (PLC) GProtein->Effector SecondMsgr IP3 / DAG Production Effector->SecondMsgr Response Pathological Response (Blocked) SecondMsgr->Response

Mechanism of action for morpholine-based APIs targeting GPCR signaling pathways.

Protocol 2: Synthesis of (3R)-3-(2-isopropylphenyl)morpholine

Causality : A stepwise N-acylation/O-alkylation sequence is utilized rather than direct double alkylation. Direct alkylation with 1,2-dibromoethane often leads to unwanted aziridine formation due to the nucleophilicity of the adjacent amine. The stepwise approach ensures absolute regiocontrol.

Step-by-Step Methodology :

  • N-Acylation : Dissolve the amino alcohol (5.0 g, 27.9 mmol) and Et₃N (4.7 mL, 33.5 mmol) in DCM (100 mL) at -10 °C. Add chloroacetyl chloride (2.3 mL, 29.3 mmol) dropwise. Stir for 1 hour, then wash with water, dry, and concentrate to yield the intermediate 2-chloroacetamide.

  • Cyclization (O-Alkylation) : Dissolve the crude amide in anhydrous THF (100 mL). Cool to 0 °C and add Sodium Hydride (60% dispersion in mineral oil, 1.34 g, 33.5 mmol) in portions. The alkoxide generated will undergo intramolecular displacement of the chloride, forming a morpholin-3-one ring. Stir for 4 hours at room temperature. Quench with water, extract with EtOAc, and concentrate.

  • Reduction : Suspend the crude morpholin-3-one in anhydrous THF (50 mL) and add Borane-THF complex (1.0 M, 80 mL, 80 mmol). Reflux for 12 hours.

  • Workup : Cool to 0 °C, carefully quench with MeOH (20 mL), followed by 1M HCl (50 mL). Heat to 60 °C for 1 hour to break the boron-amine complex. Basify with 2M NaOH and extract with DCM to isolate the pure chiral morpholine.

Self-Validating System (IPC) :

  • Step 2 Validation : ¹H-NMR of the intermediate must show the disappearance of the distinct -OH broad singlet and the shift of the methylene protons adjacent to the chloride, confirming ring closure.

  • Step 3 Validation : IR Spectroscopy must show the complete disappearance of the strong amide carbonyl stretch (~1680 cm⁻¹), validating the reduction to the morpholine API fragment. Recent advances in4 [4] can also be utilized as an orthogonal, green-chemistry validation standard for comparing the purity of the resulting amine.

References

  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. RSC Publishing. 1

  • New Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives. The Journal of Organic Chemistry - ACS Publications. 2

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PMC - National Institutes of Health. 3

  • Application of Imine Reductase in Bioactive Chiral Amine Synthesis. ACS Publications. 4

Sources

Application

Biocatalytic resolution methods to obtain pure (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol

An Application Note and Protocol for the Biocatalytic Resolution of (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol Authored by: A Senior Application Scientist Introduction: The Imperative for Enantiopure Amino Alcohols in D...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Biocatalytic Resolution of (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol

Authored by: A Senior Application Scientist

Introduction: The Imperative for Enantiopure Amino Alcohols in Drug Discovery

Chiral 1,2-amino alcohols are privileged structural motifs found in a vast array of pharmaceuticals and bioactive molecules. The specific stereochemistry at the chiral centers is often critical for therapeutic efficacy, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. The target molecule, 2-Amino-2-(2-isopropylphenyl)ethan-1-ol, represents a valuable chiral building block whose utility in drug development is contingent upon access to its enantiomerically pure forms. Traditional chemical methods for resolving racemates, such as diastereomeric crystallization, can be cumbersome, require stoichiometric amounts of expensive resolving agents, and often provide limited yields.[1]

Biocatalysis, particularly enzymatic kinetic resolution (EKR), offers a powerful and sustainable alternative.[2][3] Lipases, in particular, have emerged as robust and highly selective biocatalysts for the resolution of alcohols and amines under mild reaction conditions.[4][5][6] This application note provides a comprehensive guide and a detailed starting protocol for the development of a biocatalytic resolution method to obtain the pure (R)-enantiomer of 2-Amino-2-(2-isopropylphenyl)ethan-1-ol using the highly versatile and commercially available Lipase B from Candida antarctica (CAL-B).

Principle of Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a process in which two enantiomers of a racemic mixture react at different rates with a chiral catalyst, leading to the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product.[2] In this case, we will employ an enantioselective acylation reaction catalyzed by CAL-B.

The enzyme preferentially acylates one enantiomer of the racemic amino alcohol, converting it into an ester. The selectivity arises from the differential fit of the two enantiomers within the enzyme's chiral active site. For many 1-arylethanol derivatives and related amino alcohols, CAL-B demonstrates a preference for the (R)-enantiomer. Assuming CAL-B selectively acylates the (R)-amino alcohol, the (S)-amino alcohol will be left unreacted. The resulting mixture will contain the (R)-ester and the (S)-amino alcohol, which can then be easily separated by standard chemical techniques (e.g., extraction or chromatography). Subsequent hydrolysis of the (R)-ester yields the desired pure (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol.

The theoretical maximum yield for the resolved substrate or product in a standard kinetic resolution is 50%.[7] However, this can be overcome by implementing a dynamic kinetic resolution (DKR), where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of up to 100%.[7][8][9] While this guide focuses on establishing the initial EKR, the developed method can serve as a foundation for a future DKR process.

G cluster_0 Racemic Mixture cluster_1 Biocatalytic Reaction Vessel cluster_2 Separated Products cluster_3 Final Product Generation racemate (R,S)-Amino Alcohol enzyme CAL-B Enzyme + Acyl Donor racemate->enzyme reaction Enantioselective Acylation enzyme->reaction s_alcohol (S)-Amino Alcohol (Unreacted) reaction->s_alcohol Slow r_ester (R)-Amino Ester (Product) reaction->r_ester Fast hydrolysis Chemical Hydrolysis r_ester->hydrolysis r_alcohol Pure (R)-Amino Alcohol hydrolysis->r_alcohol

Figure 1. Mechanism of enzymatic kinetic resolution via enantioselective acylation.

Part 1: Protocol for Biocatalytic Resolution

This protocol is designed as a robust starting point. Optimization of parameters such as solvent, acyl donor, temperature, and enzyme loading is highly recommended to achieve maximum enantioselectivity and conversion.

Materials and Equipment

Materials:

  • Racemic 2-Amino-2-(2-isopropylphenyl)ethan-1-ol

  • Immobilized Candida antarctica Lipase B (CAL-B), such as Novozym® 435[10]

  • Acyl Donor (e.g., Vinyl acetate, Ethyl acetate, Isopropyl acetate)

  • Organic Solvent (e.g., Toluene, Methyl tert-butyl ether (MTBE), Heptane)[10]

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Hydrochloric Acid (HCl), e.g., 2M aqueous solution

  • Sodium Hydroxide (NaOH), e.g., 2M aqueous solution

  • Ethyl Acetate (for extraction)

  • Deionized Water

Equipment:

  • Magnetic stirrer with heating capabilities

  • Reaction vessel (e.g., round-bottom flask) with condenser

  • Thermometer or temperature probe

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Analytical balance

Experimental Procedure

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low enantiomeric excess (ee) in (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and process chemists troubleshooting enantiomeric excess (ee) drops in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and process chemists troubleshooting enantiomeric excess (ee) drops in the synthesis of (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol .

Before diving into the diagnostics, it is critical to distinguish this structural class from the more common 2-amino-1-arylethanols (e.g., ephedrine or norepinephrine analogs). The target molecule is an arylglycinol derivative , meaning both the amino group and the bulky 2-isopropylphenyl ring reside on the same benzylic carbon (C2). Because the chiral center is heavily sterically encumbered by the ortho-isopropyl group, standard asymmetric protocols often fail or plateau.

Below is our comprehensive diagnostic workflow and troubleshooting guide, covering the two most viable industrial routes: Asymmetric Transfer Hydrogenation (ATH) of the α-imino ester intermediate, and Classical Diastereomeric Salt Resolution of the racemic amino alcohol.

Part 1: Diagnostic Workflow

G Start Low ee (<90%) Detected in (R)-2-Amino-2-arylethanol Analyt 1. Analytical Validation (Chiral HPLC/GC) Start->Analyt Deriv Peak Tailing? Derivatize Amine (N-Boc) Analyt->Deriv Check baseline Synth 2. Synthetic Route Evaluation Analyt->Synth ee is truly low ATH Route A: ATH of α-Imino Ester Synth->ATH Res Route B: Diastereomeric Salt Resolution Synth->Res ATH1 Steric Clash (o-iPr)? Use C6F5SO2DPEN Ligand ATH->ATH1 ATH2 Catalyst Degradation? Degas FA/TEA strictly ATH->ATH2 Res1 Eutectic Limitation? Adjust MeOH:H2O Ratio Res->Res1 Res2 Kinetic Trapping? Apply Ostwald Ripening Res->Res2

Diagnostic workflow for troubleshooting low ee in chiral amino alcohol synthesis.

Part 2: Asymmetric Transfer Hydrogenation (ATH) Troubleshooting

In this route, the chiral center is established via ATH of ethyl 2-imino-2-(2-isopropylphenyl)acetate, followed by non-chiral reduction (e.g., LiAlH₄) of the ester to the alcohol.

Q: I am using Noyori’s standard RuCl(p-cymene)[(S,S)-TsDPEN] catalyst for the ATH of the α-imino ester, but my ee is capping at 78% instead of the literature >95%. What is the mechanistic cause? A: The causality lies in the steric bulk of the ortho-isopropyl group. During ATH, the substrate and catalyst form a highly organized, six-membered pericyclic transition state. The bulky ortho-substituent clashes severely with the η6 -arene (p-cymene) and the tosyl group of the catalyst, forcing the imine into a higher-energy conformation that lowers the ΔΔG‡ between the pro-(R) and pro-(S) faces. Solution: Switch to a catalyst with a modified electronic and steric profile, such as [RuCl(p-cymene)((S,S)-C6F5SO2DPEN)]. The highly electron-withdrawing pentafluorophenyl group tightens the transition state through enhanced hydrogen bonding, effectively overriding the steric penalty of the ortho-isopropyl group ().

Q: My ATH reaction stalls at 60% conversion, and the ee drops over time. Is the catalyst dying? A: Yes. The active 16-electron Ruthenium species is highly sensitive to trace oxygen. Under reducing conditions (formic acid/amine blends), oxygen exposure causes the complex to rapidly degrade into multinuclear Ruthenium nanoclusters. While these clusters are catalytically active for hydrogenation, they are entirely non-selective, leading to a racemic background reduction that destroys your overall ee (). Ensure strict Schlenk techniques and degas your Formic Acid/Triethylamine (FA/TEA) azeotrope thoroughly.

Part 3: Classical Diastereomeric Salt Resolution Troubleshooting

For scale-up, many chemists synthesize the racemic amino alcohol and resolve it using chiral acids.

Q: I am resolving the racemic amino alcohol using (D)-(-)-Tartaric acid. After one crystallization from pure methanol, the ee plateaus at 85%. Recrystallizing again drastically drops my yield without improving ee. Why? A: You have hit a eutectic limitation. Classical resolution relies on the thermodynamic solubility difference between the matched and mismatched diastereomeric salts. Because the 2-isopropylphenyl group is highly lipophilic, the solubility difference between the (R)-amine·(D)-tartrate and (S)-amine·(D)-tartrate salts in pure methanol is insufficient. Solution: You must alter the dielectric constant of the solvent. Adding water (e.g., 9:1 MeOH:H₂O) increases the solvent's polarity, which disproportionately increases the solubility of the slightly less stable mismatched salt, allowing the matched salt to crystallize at >99% ee.

Part 4: Analytical Artifacts

Q: Could my low ee be an artifact of my Chiral HPLC method rather than a synthetic failure? A: Absolutely. Free amino alcohols exhibit severe peak tailing on standard silica-based chiral stationary phases (e.g., Chiralcel OD-H) due to non-specific interactions between the basic primary amine and residual acidic silanols on the column matrix. This tailing can artificially inflate the integration area of the minor enantiomer if it elutes second, or obscure it entirely if it elutes first. Solution: Always derivatize the free amine to an N-acetamide or N-Boc derivative prior to chiral HPLC analysis. This eliminates basicity and guarantees sharp, baseline-resolved peaks.

Part 5: Quantitative Data Presentation

The following table summarizes the expected outcomes when applying the troubleshooting principles above to the synthesis of ortho-substituted arylglycinols.

Synthetic ApproachSubstrate / ReagentsKey ModificationTypical ee (%)Typical Yield (%)
ATH (Baseline) α-imino ester, Ru-TsDPEN, FA/TEANone (Standard conditions)75 - 80%85%
ATH (Optimized) α-imino ester, Ru-C₆F₅SO₂DPEN, FA/TEALigand steric/electronic tuning 96 - 98% 92%
Resolution (Baseline) Racemic amino alcohol, (D)-Tartaric AcidPure Methanol solvent82 - 85%35%
Resolution (Optimized) Racemic amino alcohol, (D)-Tartaric AcidMeOH/H₂O (9:1) + Ostwald Ripening >99.5% 42%

Part 6: Validated Experimental Protocols

Protocol A: Optimized ATH of α-Imino Ester (Self-Validating System)

This protocol establishes the chiral center prior to ester reduction.

  • Catalyst Preparation: In an argon-filled glovebox, charge a Schlenk flask with [RuCl(p-cymene)((S,S)-C6F5SO2DPEN)] (1.0 mol%) and the α-imino ester (1.0 equiv).

  • Solvent Degassing: Prepare a 5:2 molar mixture of Formic Acid/Triethylamine (FA/TEA). Sparge with Argon for 30 minutes.

    • Validation Check: The FA/TEA mixture must remain perfectly colorless. A yellow tint indicates amine oxidation; using it will poison the Ru catalyst and trigger racemic background reduction.

  • Reaction Initiation: Inject the degassed FA/TEA mixture (5.0 equiv) into the Schlenk flask at 0 °C. Stir for 10 minutes, then warm to 25 °C.

    • Validation Check: Monitor CO₂ evolution (bubbling). The reaction mechanism relies on formate decomposition (). If bubbling stops before substrate consumption is complete, the catalyst has deactivated.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and proceed to standard LiAlH₄ reduction to yield the amino alcohol.

Protocol B: Ostwald Ripening Resolution of Racemic Amino Alcohol

Use this protocol if resolving the final racemic product.

  • Salt Formation: Dissolve racemic 2-amino-2-(2-isopropylphenyl)ethan-1-ol (1.0 equiv) and (D)-(-)-Tartaric acid (1.0 equiv) in a 9:1 mixture of Methanol:Water (10 volumes).

  • Dissolution: Heat the suspension to 75 °C under reflux.

    • Validation Check: The solution must become completely homogenous and transparent. If undissolved particles remain, the thermodynamic equilibrium required for Ostwald ripening cannot be established. Add MeOH:H₂O dropwise until clear.

  • Ostwald Ripening (Temperature Cycling): Cool the solution to 50 °C at a rate of 0.5 °C/min to induce nucleation. Once cloudy, heat back to 65 °C for 30 minutes (dissolving the smaller, kinetically trapped mismatched crystals), then cool to 20 °C at 0.1 °C/min.

  • Isolation: Filter the resulting thick white crystals and wash with ice-cold pure methanol (1 volume).

Part 7: References

  • Toubiana, J., Medina, L., & Sasson, Y. (2014). The Nature of the True Catalyst in Transfer Hydrogenation with Alcohol Donors Using (arene)2Ru2Cl4(II)/TsDPEN Precursor. Modern Research in Catalysis, 3, 68-88.[Link]

  • Mangion, I. K., et al. (2011). Reaction Development and Mechanistic Study of a Ruthenium Catalyzed Intramolecular Asymmetric Reductive Amination en Route to the Dual Orexin Inhibitor Suvorexant (MK-4305). The Journal of Organic Chemistry, 76(18), 7604-7610.[Link]

Optimization

Optimizing crystallization conditions for purifying (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol

Welcome to the technical support center for the purification of (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the crystallization of this chiral amino alcohol. Our focus is on troubleshooting common issues and providing robust protocols grounded in established scientific principles.

Introduction: The Critical Role of Crystallization

Crystallization is a paramount purification technique in pharmaceutical development, offering high selectivity for isolating the desired solid-state form of an Active Pharmaceutical Ingredient (API). For chiral molecules like (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol, a successful crystallization process is critical not only for achieving high chemical purity but also for ensuring the correct stereochemistry, particle size distribution, and polymorphic form, all of which impact the final drug product's quality, stability, and bioavailability.[1][2][3]

This guide provides a structured approach to troubleshoot and optimize crystallization protocols, moving from understanding the molecule's fundamental properties to implementing advanced purification strategies.

Physicochemical Properties of the Target Compound

Understanding the fundamental properties of (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol is the first step in designing a robust crystallization process. Its structure, featuring both polar (amino, hydroxyl) and non-polar (isopropylphenyl) moieties, dictates its solubility behavior.

PropertyValue / DescriptionSignificance for Crystallization
Chemical Structure The presence of -NH2 and -OH groups allows for hydrogen bonding, suggesting solubility in polar protic solvents. The isopropylphenyl group imparts non-polar character, suggesting some solubility in less polar organic solvents.
Molecular Formula C₁₁H₁₇NOAffects solubility calculations and molarity.
Molecular Weight 179.26 g/mol Used for calculating concentrations and yields.
Appearance Typically a white to off-white solid.Visual indicator of purity. Discoloration may suggest trapped impurities.
Chirality Contains a stereocenter at C2.Crystallization must preserve the (R)-enantiomer configuration and remove the unwanted (S)-enantiomer.
Solubility Profile Possesses both acidic and basic properties (amphoteric).[4]Solubility is pH-dependent. Soluble in alcohols (methanol, ethanol, isopropanol) and can be precipitated by adding a non-polar anti-solvent (e.g., heptane, hexane). Solubility in aqueous systems will be low but can be increased at low or high pH.[4][5]

Troubleshooting and FAQ Guide

This section addresses common challenges encountered during the crystallization of (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol in a practical question-and-answer format.

Q1: My yield is very low. How can I improve it?

A1: Low yield is typically a result of either high residual solubility in the mother liquor or premature crystallization leading to losses during transfers.

  • Causality: The final concentration of your product in the solvent at the filtration temperature is your yield loss. To maximize yield, you need to select a solvent system with a steep solubility curve—high solubility at high temperatures and very low solubility at low temperatures.

  • Troubleshooting Steps:

    • Re-evaluate Your Solvent System: Ensure you have selected a solvent where the product has high solubility when hot and low solubility when cold. Refer to the Solvent Screening Protocol below. Alcohols like ethanol or isopropanol are often good starting points.[5]

    • Optimize the Final Temperature: Cooling to a lower temperature (e.g., 0-5 °C) before filtration will decrease the product's solubility in the mother liquor and increase the yield.[1]

    • Consider an Anti-Solvent: If cooling crystallization alone gives a low yield, consider adding a miscible anti-solvent (a solvent in which your compound is insoluble, like heptane or hexane) to the saturated solution.[1][6] This dramatically reduces the solubility of the product, forcing it to crystallize. The addition rate must be controlled to avoid "oiling out."

    • Concentrate the Solution: Before cooling, you can carefully evaporate some of the solvent under reduced pressure to increase the starting concentration, leading to a higher overall yield.

Q2: The product "oils out" instead of forming crystals. What's happening and how do I fix it?

A2: "Oiling out" or liquid-liquid phase separation occurs when the level of supersaturation is too high, causing the solute to separate as a liquid phase instead of nucleating as a solid. This is detrimental as the oil is often an amorphous, impure form of your compound.

  • Causality: This phenomenon is common when a solution is cooled too rapidly or when a large volume of anti-solvent is added too quickly.[6] The system is "shocked" into a state of high supersaturation that favors the formation of a liquid phase over an ordered crystal lattice.

  • Troubleshooting Steps:

    • Reduce the Cooling Rate: A slower, controlled cooling profile is the most effective solution.[7] A linear cooling rate of 5-10 °C per hour is a good starting point. This keeps the supersaturation level within the "metastable zone," where crystal growth is favored over nucleation or oiling out.

    • Increase the Starting Solvent Volume: Your solution might be too concentrated. Dilute the hot solution with more solvent before starting the cooling process.

    • Slow Down Anti-Solvent Addition: If using an anti-solvent, add it slowly and at a controlled temperature, ideally into a vigorously stirred solution to ensure rapid mixing and prevent localized areas of high supersaturation.[6]

    • Seed the Solution: Introducing seed crystals just after the solution becomes saturated (at the cloud point) provides a template for crystal growth, bypassing the energy barrier for primary nucleation and helping to prevent oiling out.

Q3: The final product purity is not high enough. How can I better reject impurities?

A3: Impurities can disrupt crystal growth and become incorporated into the crystal lattice or trapped between agglomerated crystals.[8][9][10] Effective purification depends on selecting a solvent system where the impurities are highly soluble.

  • Causality: The purity of a crystallized product is governed by the partitioning of impurities between the solid and liquid phases. If an impurity has a similar structure to your target molecule, it may incorporate into the crystal lattice, forming a solid solution.[9] More commonly, impurities are trapped in the mother liquor that adheres to the crystal surface or is included in agglomerates.[2]

  • Troubleshooting Steps:

    • Choose a Selective Solvent System: The ideal solvent should have high solubility for your target compound at elevated temperatures but also high solubility for the suspected impurities at all temperatures. This ensures the impurities remain in the mother liquor upon cooling.

    • Optimize the Slurry Wash: After filtration, washing the "filter cake" with a small amount of cold, fresh solvent is crucial for removing residual mother liquor from the crystal surfaces. Ensure the wash solvent is cold to minimize dissolving your product.

    • Slow Down Crystal Growth: Rapid crystallization can trap impurities. A slower cooling or anti-solvent addition rate allows for more selective growth of the pure crystal lattice, effectively excluding impurity molecules.[11]

    • Perform a Re-slurry: If the product is still impure, you can perform a re-slurry. This involves suspending the filtered crystals in a fresh, saturated solution of the pure compound or a solvent in which the compound is sparingly soluble but the impurity is very soluble. Agitating this slurry allows the crystal surfaces to equilibrate and release trapped impurities.[2]

Q4: My crystals are very fine, like dust, and difficult to filter. How can I grow larger crystals?

A4: The formation of very fine particles, or "fines," is typically due to a high nucleation rate relative to the crystal growth rate.

  • Causality: When a solution is rapidly supersaturated (e.g., by crash cooling), a massive number of small nuclei form simultaneously (primary nucleation). There isn't enough solute left in the solution for these nuclei to grow into larger crystals.

  • Troubleshooting Steps:

    • Reduce the Cooling Rate: As with preventing oiling out, a slow and controlled cooling rate is essential. This maintains a lower level of supersaturation that favors the growth of existing crystals rather than the formation of new nuclei.

    • Implement Seeding: Seeding is a powerful technique to control particle size. By adding a small quantity (typically 0.1-1% w/w) of previously isolated, high-purity crystals at the point of saturation, you control the number of nucleation sites. This directs the crystallization process towards the growth of these seeds into larger, more uniform crystals.

    • Use Temperature Cycling (Ostwald Ripening): In some cases, holding the slurry at a constant temperature or cycling the temperature up and down by a few degrees can promote the growth of larger crystals at the expense of smaller ones, a process known as Ostwald Ripening.

Experimental Protocols & Workflows

Workflow for Crystallization Optimization

The following diagram outlines a systematic approach to developing a robust crystallization process.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Process Development cluster_2 Phase 3: Troubleshooting & Refinement A Crude (R)-2-Amino-2- (2-isopropylphenyl)ethan-1-ol B Solvent Screening (Solubility & Anti-Solvent Tests) A->B C Identify Promising Solvent Systems B->C D Select Best System (e.g., Ethanol/Heptane) C->D E Optimize Cooling Profile & Seeding Strategy D->E F Determine Yield & Purity (HPLC Analysis) E->F G Evaluate Crystal Properties (PSD, Morphology, Purity) F->G H Problem Identified? (e.g., Oiling Out, Low Purity) G->H I Refine Parameters (e.g., Slower Cooling, Wash) H->I Yes J Final, Robust Protocol H->J No I->E

Caption: General workflow for crystallization optimization.

Protocol 1: Solvent Screening

This protocol aims to identify suitable solvents or solvent/anti-solvent systems.

  • Preparation: Place approximately 50 mg of the crude compound into several small vials.

  • Solvent Addition: To each vial, add a different candidate solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, water) dropwise at room temperature with stirring until the solid just dissolves. Record the approximate solubility.

  • Heating: For solvents where the compound was poorly soluble at room temperature, heat the vial to near the solvent's boiling point and continue adding solvent dropwise until the solid dissolves. Note the significant increase in solubility.

  • Cooling (Cooling Crystallization): Allow the vials that required heating to cool slowly to room temperature, and then place them in an ice bath. Observe if crystals form.

  • Anti-Solvent Test: For solvents where the compound was highly soluble at room temperature (e.g., methanol, ethanol), begin adding a non-polar anti-solvent (e.g., heptane, water) dropwise until persistent cloudiness (nucleation) is observed.

  • Evaluation: Evaluate each system based on the quality of the crystals formed and the potential for a high yield (i.e., low solubility when cold or upon anti-solvent addition).

Solvent Screening Data Table (Example)

SolventSolubility (Room Temp)Solubility (Hot)Result on CoolingAnti-Solvent (Heptane) ResultAssessment
Ethanol ModerateHighGood crystalsN/APromising (Cooling Crystallization)
Isopropanol LowHighDense crystalsN/AVery Promising (Cooling Crystallization)
Ethyl Acetate ModerateHighSmall needlesN/APossible
Toluene Very LowLowPoor recoveryN/APoor
Methanol HighVery HighPoor recoveryGood crystalsPromising (Anti-Solvent Crystallization)
Water Very LowVery LowN/AN/APoor (unless pH is adjusted)
Protocol 2: Optimized Cooling Crystallization

This protocol uses isopropanol as an example based on the screening data.

  • Dissolution: In a jacketed reactor, dissolve the crude (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol in a minimal amount of isopropanol at 65-70 °C. (e.g., 5-10 mL of solvent per gram of crude material).

  • Hold & Polish Filtration (Optional): Hold the solution at 65 °C for 30 minutes. If insoluble impurities are present, perform a hot filtration ("polish filtration") through a filter medium to remove them.

  • Controlled Cooling: Cool the solution at a controlled linear rate of 10 °C/hour.

  • Seeding: When the solution has cooled to the temperature where it is just saturated (the "cloud point," which can be determined experimentally), add 0.5% (w/w) of pure seed crystals.

  • Growth Phase: Continue the controlled cooling down to 20 °C.

  • Hold & Cool: Hold the resulting slurry at 20 °C for 2 hours to allow for further crystal growth, then cool to 0-5 °C and hold for another 2 hours to maximize yield.

  • Isolation & Washing: Isolate the crystals by vacuum filtration. Wash the filter cake with a small volume of ice-cold isopropanol.

  • Drying: Dry the crystals under vacuum at a temperature not exceeding 40-45 °C until a constant weight is achieved.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common crystallization issues.

G Start Problem Observed Prob1 No Crystals Form Start->Prob1 Prob2 Product Oils Out Start->Prob2 Prob3 Purity is Low Start->Prob3 Prob4 Yield is Low Start->Prob4 Cause1a Solution is Undersaturated Prob1->Cause1a Cause? Cause1b Nucleation is Inhibited Prob1->Cause1b Cause? Cause2a Supersaturation Too High (Cooling Too Fast) Prob2->Cause2a Cause? Cause2b Solution Too Concentrated Prob2->Cause2b Cause? Cause3a Ineffective Impurity Rejection Prob3->Cause3a Cause? Cause3b Poor Washing Prob3->Cause3b Cause? Cause4a High Final Solubility Prob4->Cause4a Cause? Cause4b Material Loss Prob4->Cause4b Cause? Sol1a Cool to Lower Temp Add Anti-Solvent Concentrate Solution Cause1a->Sol1a Solution Sol1b Scratch Vial Add Seed Crystals Cause1b->Sol1b Solution Sol2a Reduce Cooling Rate (e.g., 10°C/hr) Cause2a->Sol2a Solution Sol2b Add More Solvent Before Cooling Cause2b->Sol2b Solution Sol3a Slow Down Crystallization Re-evaluate Solvent Choice Cause3a->Sol3a Solution Sol3b Wash Cake with Ice-Cold Solvent Cause3b->Sol3b Solution Sol4a Cool to Lower Temp Use Anti-Solvent Cause4a->Sol4a Solution Sol4b Check for Leaks Ensure Complete Transfer Cause4b->Sol4b Solution

Sources

Troubleshooting

Technical Support Center: A Guide to Preventing Racemization of (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol in High-Temperature Reactions

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the chiral amino alcohol (R)-2-Amino-2-(2-isopropylphenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the chiral amino alcohol (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol and facing challenges with maintaining its stereochemical integrity during high-temperature reactions. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate and prevent racemization in your experiments.

Frequently Asked Questions (FAQs)

Understanding the Problem

Q1: Why is my (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol racemizing at high temperatures?

A: Racemization is the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, resulting in a loss of optical activity.[1] For α-aryl amino alcohols like (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol, high temperatures provide the necessary activation energy for the chiral center to undergo inversion.[2] The primary mechanism often involves the deprotonation of the carbon atom bearing the amino and aryl groups (the α-carbon), leading to the formation of a planar, achiral intermediate, such as an enolate or a carbanion.[1][2] Reprotonation can then occur from either face of this planar intermediate with equal probability, leading to a racemic mixture. The presence of even trace amounts of acid or base can catalyze this process, which is significantly accelerated at elevated temperatures.[2][3]

Q2: What is the most likely mechanism of racemization for my compound?

A: The most probable mechanism is base-catalyzed racemization via an enolate-like intermediate. The hydrogen on the chiral carbon (α to the phenyl ring) is acidic due to the electron-withdrawing nature of the aromatic ring. A base can abstract this proton, forming a resonance-stabilized carbanion. The presence of the isopropyl group on the phenyl ring may offer some steric hindrance, but at high temperatures, this is often insufficient to prevent this process.

racemization_mechanism R_enantiomer (R)-enantiomer achiral_intermediate Achiral Intermediate (planar carbanion/enolate) R_enantiomer->achiral_intermediate Deprotonation (Base, High Temp) achiral_intermediate->R_enantiomer Protonation S_enantiomer (S)-enantiomer achiral_intermediate->S_enantiomer Protonation

Caption: Base-catalyzed racemization mechanism.

Troubleshooting and Prevention Strategies

Q3: I've observed a loss of enantiomeric excess (e.e.). What are the first parameters I should investigate?

A: When you detect racemization, a systematic approach to troubleshooting is key. Start by evaluating the most common culprits:

  • Temperature: High temperatures are a direct driver of racemization.[4][5][6] Determine if the reaction can be performed at a lower temperature, even if it requires a longer reaction time.

  • pH and Reagents: The presence of strong acids or bases can significantly accelerate racemization.[2] If your reaction conditions are highly acidic or basic, consider if milder reagents can be used. Even seemingly neutral salts can sometimes create a slightly acidic or basic environment at high temperatures.

  • Reaction Time: Prolonged exposure to harsh conditions increases the likelihood of racemization.[2] Monitor your reaction closely and quench it as soon as it reaches completion.

Q4: How can I optimize my reaction conditions to minimize racemization?

A: Optimization of your reaction conditions is a critical step. Consider the following:

  • Temperature Reduction: This is the most effective way to reduce racemization. Even a 10°C decrease can have a significant impact. If the reaction rate is too slow at lower temperatures, a more active catalyst or a different solvent might be necessary.

  • Use of Milder Bases/Acids: If a base is required, opt for a non-nucleophilic, sterically hindered base over stronger, less hindered options.[7] Similarly, if an acid catalyst is needed, a weaker acid might be sufficient.

  • Reagent Stoichiometry: Use the minimum effective amount of any acidic or basic reagents.[8]

Q5: Can protecting groups help prevent racemization? Which ones should I consider?

A: Yes, protecting groups are a powerful tool for preventing racemization.[2][9] They can function in two main ways:

  • Steric Hindrance: Bulky protecting groups can physically block access to the acidic proton on the chiral center, making it more difficult for a base to abstract it.[2]

  • Electronic Effects: Electron-withdrawing protecting groups on the nitrogen atom can decrease the acidity of the α-proton, making it less susceptible to deprotonation.[2]

For (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol, you should consider protecting both the amino and hydroxyl groups, especially if both are exposed to the harsh reaction conditions.

Functional Group Recommended Protecting Groups Rationale Deprotection Conditions
Amino Group Boc (tert-Butoxycarbonyl) Good stability, can be removed under acidic conditions.[10]Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Cbz (Benzyloxycarbonyl) Stable to a wide range of conditions, removed by catalytic hydrogenation.[10]H₂, Pd/C.
Hydroxyl Group TBDMS (tert-Butyldimethylsilyl) Bulky, provides good steric protection. Stable to many reaction conditions but easily removed with fluoride sources.Tetrabutylammonium fluoride (TBAF) in THF.
Bn (Benzyl) Very stable, removed by catalytic hydrogenation.H₂, Pd/C.

Q6: How does the choice of solvent affect racemization?

A: The solvent plays a crucial role in the stability of the intermediates that lead to racemization.[2]

  • Protic Solvents: Solvents like alcohols can stabilize ionic intermediates and may facilitate proton exchange, potentially increasing the rate of racemization.[2]

  • Aprotic Polar Solvents: Solvents like DMF or DMSO can also influence the rate of racemization, depending on the specific reaction mechanism.

  • Aprotic Non-polar Solvents: Solvents like toluene or hexane are often a better choice as they are less likely to stabilize the charged intermediates that lead to racemization.

It is highly recommended to perform a solvent screen to identify the optimal solvent for your specific reaction that minimizes racemization while maintaining an acceptable reaction rate.[2]

Q7: Are there alternative synthetic strategies to avoid high-temperature reactions altogether?

A: Yes, if racemization remains a persistent issue, it may be necessary to explore alternative synthetic routes that proceed under milder conditions.

  • Biocatalysis: Enzymes often operate at or near room temperature and in neutral aqueous solutions, providing a highly enantioselective environment.[11] An engineered amine dehydrogenase, for example, could be used for the synthesis of chiral amino alcohols under mild conditions.[12]

  • Modern Catalytic Methods: Many modern catalytic methods for the synthesis of chiral amino alcohols, such as asymmetric transfer hydrogenation or Petasis borono-Mannich reactions, proceed at room temperature.[13][14]

Troubleshooting Guide at a Glance

Problem Possible Cause(s) Recommended Solution(s)
Significant loss of e.e. (>10%) High reaction temperature.Lower the temperature. Screen for a more active catalyst if needed.
Presence of strong acids or bases.Use milder reagents. Buffer the reaction mixture if possible.
Minor but consistent loss of e.e. (2-10%) Prolonged reaction time.Monitor the reaction closely and quench promptly upon completion.
Inappropriate solvent.Screen a range of solvents, including aprotic non-polar options.
Racemization during work-up or purification Exposure to strong acids or bases during extraction.Use dilute acid/base solutions or buffer systems for work-up.
Purification on acidic silica gel.Neutralize the silica gel with a base (e.g., triethylamine) or use a different stationary phase like alumina.[2]

Experimental Protocols

Protocol 1: N-Protection with Boc Anhydride

This protocol describes a general procedure for the protection of the amino group of (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol with a Boc group.

Materials:

  • (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol (1.0 eq) in DCM.

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of Boc₂O (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amino alcohol.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general guideline for determining the e.e. of (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol. The exact conditions will need to be optimized for your specific HPLC system and column.

Materials:

  • Sample of 2-Amino-2-(2-isopropylphenyl)ethan-1-ol

  • Racemic standard of 2-Amino-2-(2-isopropylphenyl)ethan-1-ol

  • HPLC grade hexane and isopropanol

  • Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)

Procedure:

  • Sample Preparation: Prepare a solution of your sample in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a similar solution of the racemic standard.

  • Method Development (with racemic standard):

    • Start with a mobile phase of 90:10 hexane:isopropanol at a flow rate of 1.0 mL/min.

    • Inject the racemic standard and monitor the UV detection at a suitable wavelength (e.g., 254 nm).

    • Adjust the mobile phase composition (e.g., to 80:20 or 95:5 hexane:isopropanol) to achieve baseline separation of the two enantiomers.

  • Sample Analysis:

    • Once optimal separation is achieved, inject your sample.

    • Integrate the peak areas for both the (R) and (S) enantiomers. . Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

Decision-Making Workflow for Preventing Racemization

decision_workflow start Racemization Observed check_conditions Investigate Reaction Conditions (Temp, Time, pH) start->check_conditions optimize_conditions Optimize Conditions: - Lower Temperature - Shorter Time - Milder Reagents check_conditions->optimize_conditions is_racemization_solved1 Racemization Solved? optimize_conditions->is_racemization_solved1 use_protecting_groups Introduce Protecting Groups (N- and/or O-protection) is_racemization_solved1->use_protecting_groups No end Problem Solved is_racemization_solved1->end Yes is_racemization_solved2 Racemization Solved? use_protecting_groups->is_racemization_solved2 solvent_screen Perform Solvent Screen (Aprotic, non-polar solvents) is_racemization_solved2->solvent_screen No is_racemization_solved2->end Yes is_racemization_solved3 Racemization Solved? solvent_screen->is_racemization_solved3 alternative_route Consider Alternative Synthetic Route (e.g., Biocatalysis) is_racemization_solved3->alternative_route No is_racemization_solved3->end Yes alternative_route->end

Caption: A stepwise approach to troubleshooting racemization.

References

  • Tufvesson, P., Fu, J., & Anslyn, E. V. (2006). Determination of Enantiomeric Excess and Concentration of Unprotected Amino Acids, Amines, Amino Alcohols, and Carboxylic Acids by Competitive Binding Assays with a Chiral Scandium Complex. Journal of the American Chemical Society, 128(40), 13254–13262. [Link]

  • Shcherbakova, E. G., James, T. D., & Anzenbacher, P., Jr. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(7), 2321–2338. [Link]

  • Shcherbakova, E. G., James, T. D., & Anzenbacher, P. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Bowling Green State University ScholarWorks. [Link]

  • Li, Z. B., Lin, J., & Pu, L. (2005). Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Chemical Communications, (32), 4072-4074. [Link]

  • Deadman, B. J., Åkerman, A., O’Brien, M. A., & Lynch, D. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Organic Process Research & Development, 29(2), 545-554. [Link]

  • Deadman, B. J., Åkerman, A., O’Brien, M. A., & Lynch, D. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. ResearchGate. [Link]

  • Deadman, B. J., Åkerman, A., O’Brien, M. A., & Lynch, D. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Organic Process Research & Development, 29(2), 545-554. [Link]

  • Yamanaka, T., Kondoh, A., & Terada, M. (2015). Kinetic resolution of racemic amino alcohols through intermolecular acetalization catalyzed by a chiral Brønsted acid. Journal of the American Chemical Society, 137(3), 1048–1051. [Link]

  • Deadman, B. J., O’Brien, M. A., & Lynch, D. (2023). A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. Organic Letters, 25(31), 5854–5859. [Link]

  • Google Patents. (1991). US4990666A - Racemization of optically active amino alcohols.
  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Wang, H., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 798884. [Link]

  • Wikipedia. (n.d.). Racemization. [Link]

  • Albericio, F., & Carpino, L. A. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(17), 9934-10022. [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12384–12421. [Link]

  • ResearchGate. (2007). Thermal study of simple amino-alcohol solutions. [Link]

  • Martinez-Araya, J. I. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences, 24(15), 12089. [Link]

  • ResearchGate. (2025). Base catalyzed racemization of amino acid derivatives. [Link]

  • Liu, T., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14, 5368. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Reduction of Chiral Amino Acids Based on Current Method. [Link]

  • The University of Manchester. (n.d.). Racemisation in Chemistry and Biology. [Link]

  • ChemRxiv. (2020). Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. [Link]

  • National Institutes of Health. (2023). Strategies for chiral separation: from racemate to enantiomer. [Link]

  • McDonald, R. I., et al. (2025). Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono–Mannich Reactions. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (2015). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. [Link]

  • Portland Press. (2021). Asymmetry in catalysis: 'unidirectional' amino acid racemases. [Link]

  • National Institutes of Health. (2025). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. [Link]

  • LOCKSS. (2000). ENANTIOSELECTIVE SYNTHESIS OF (2? AND 3?BENZOFURANYL)AMINO-AL.... [Link]

  • The University of Osaka Institutional Knowledge Archive. (n.d.). Copper-Catalyzed Enantioselective Silylamination of α,β-Unsaturated Esters: A Facile Access to Optically Active β-Silyl-α-Amino Acid Derivatives. [Link]

  • ResearchGate. (2025). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). [Link]

  • Google Patents. (2001). EP1142864A1 - Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol.

Sources

Optimization

Technical Support Center: Yield Optimization for the Reductive Amination of (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and process chemists facing chemo- and stereoselective challenges during the synthesis of chiral β -a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and process chemists facing chemo- and stereoselective challenges during the synthesis of chiral β -amino alcohols. Synthesizing (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol from its corresponding α -hydroxy ketone precursor requires precise control over reaction kinetics to prevent over-reduction and ensure high enantiomeric excess (ee).

This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to optimize your workflows.

Part 1: Mechanistic Troubleshooting & Causality (FAQs)

Q1: Why is my yield stalling at <50% with significant 1,2-diol byproduct formation? A: This indicates a kinetic competition between imine formation and the direct reduction of the α -hydroxy ketone precursor. When using standard hydride donors like NaBH3​CN or NaBH(OAc)3​ in a one-pot setup[], the ketone is often reduced to a 1,2-diol before the amine has time to fully condense. Causality-Driven Solution: You must decouple the condensation and reduction steps. Pre-form the imine by adding a Lewis acid dehydrating agent (e.g., Ti(OiPr)4​ ) and allow the amine and ketone to stir for 2–4 hours. Alternatively, switch to an Iridium-catalyzed transfer hydrogenation system, which selectively targets the imine over the ketone[2].

Q2: How do I control the (R)-enantioselectivity during the imine reduction? A: Standard reductive amination yields a racemic mixture. To achieve >98% ee for the (R)-enantiomer, you must employ either asymmetric catalysis or biocatalysis:

  • Biocatalytic Approach: Native Amine Dehydrogenases (AmDHs) offer exceptional stereocontrol. Using enzymes like MsmeAmDH in an ammonium buffer provides direct access to chiral amino alcohols with high conversions, even at elevated substrate loadings of 150–200 mM[3].

  • Asymmetric Transfer Hydrogenation (ATH): Use a chiral Iridium complex (e.g., [Ir(Cp*)Cl2​]2​ with a chiral diamine ligand). The spatial arrangement of the chiral ligand directs the hydride attack to a single face of the imine intermediate[2].

Q3: What causes the formation of secondary amine dimers, and how can it be mitigated? A: Dimerization occurs when the newly formed primary amine ((R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol) acts as a nucleophile and attacks an unreacted imine or ketone molecule. Heterogeneous catalysts can sometimes exacerbate this if intermediate desorption is slow[4]. Causality-Driven Solution: Maintain a high stoichiometric excess of the primary amine source. In biocatalytic setups, maintaining a 2 M ammonia concentration ensures the equilibrium strongly favors the primary amine and suppresses secondary amine formation[3].

Part 2: Quantitative Data & Catalyst Comparison

The following table summarizes the performance of various reductive amination strategies for synthesizing chiral β -amino alcohols.

Method / CatalystReagents / ConditionsYield (%)Enantiomeric Excess (ee %)Primary ByproductsScalability / Space-Time Yield
Direct Hydride Reduction NaBH3​CN , NH4​OAc , MeOH, RT45–55%Racemic (~0%)1,2-Diol, DimersHigh
Heterogeneous Metal Ru/C, NH3​ , H2​ (1 MPa), 170 °C60–70%Racemic (~0%)Secondary AminesModerate
Ir-Catalyzed ATH [Ir(Cp*)Cl2​]2​ , Chiral Ligand, HCO2​H 85–93%>95% (R)Trace DiolModerate
Biocatalytic (AmDH) MsmeAmDH, NH3​ / NH4​Cl buffer, 30 °C75–85%>98% (R)Unreacted ketoneHigh (5.2–7.9 g/L/day)

Part 3: Self-Validating Experimental Protocols

Every protocol must act as a self-validating system to ensure process deviations are caught before workup.

Protocol A: Ir-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This method uses formic acid as a precise hydrogen donor to prevent over-reduction[2].

  • Catalyst Preparation: In a glovebox, dissolve [Ir(Cp*)Cl2​]2​ (0.5 mol%) and (1R,2R)-DPEN (1.1 mol%) in anhydrous CH2​Cl2​ . Stir for 1 hour at room temperature.

  • Imine Formation: In a separate vessel, combine 2-hydroxy-1-(2-isopropylphenyl)ethan-1-one (1.0 eq) and ammonium acetate (5.0 eq) in CH2​Cl2​ . Stir for 3 hours.

  • Reduction: Transfer the catalyst solution to the reaction vessel. Slowly add HCO2​H / Et3​N azeotropic mixture (5:2, 3.0 eq of HCO2​H ).

  • Self-Validation Checkpoint (IPC): Take a 50 µL aliquot at 2 hours. Quench with 0.5 mL EtOAc and 0.5 mL saturated NaHCO3​ . Analyze the organic layer via HPLC-UV (254 nm). The ketone peak must be <5% relative to the imine/product peaks. If ketone >5%, verify the HCO2​H stoichiometry.

  • Workup: Quench with saturated aqueous Na2​CO3​ , extract with EtOAc, dry over Na2​SO4​ , and concentrate.

Protocol B: Biocatalytic Reductive Amination via AmDH

This method leverages native enzymes for absolute stereocontrol[3].

  • Buffer Preparation: Prepare a 2 M NH3​ / NH4​Cl buffer adjusted to pH 9.0. Add NAD+ (1 mM) and a glucose/glucose dehydrogenase (GDH) recycling system.

  • Reaction Initiation: Dissolve the α -hydroxy ketone precursor (150 mM) in a minimal amount of DMSO (5% v/v final concentration) and add it to the buffer.

  • Enzyme Addition: Add purified MsmeAmDH (0.5 mg/mL). Incubate at 30 °C with orbital shaking (150 rpm).

  • Self-Validation Checkpoint (IPC): At 24 hours, extract a 100 µL sample into MTBE. Derivatize with acetic anhydride and analyze via GC-MS. Conversion must exceed 85%. If conversion is stalled, check the pH; the generation of amines can shift the pH, denaturing the enzyme.

  • Workup: Adjust pH to 11.0 with 10 M NaOH to ensure the amino alcohol is fully deprotonated, then extract 3x with MTBE.

Part 4: Workflows & Logical Relationships

Pathway Ketone α-Hydroxy Ketone Precursor Imine Imine Intermediate (Desired) Ketone->Imine + NH3 / Amine (Dehydration) Diol 1,2-Diol (Over-reduction Byproduct) Ketone->Diol Direct Hydride Reduction (Kinetic Trap) Product (R)-2-Amino-2-(2-isopropylphenyl) ethan-1-ol Imine->Product Asymmetric Reduction (Ir-Catalyst or AmDH) Dimer Secondary Amine (Dimer Byproduct) Imine->Dimer Product->Dimer Nucleophilic Attack on Imine (Low NH3 conc.)

Reaction pathway illustrating the desired reductive amination versus competing side reactions.

LogicTree Start Yield < 80% or Low ee? CheckByproduct Identify Major Byproduct (HPLC/GC-MS IPC) Start->CheckByproduct Diol High 1,2-Diol? CheckByproduct->Diol Dimer High Dimer? CheckByproduct->Dimer Racemic Low Enantiomeric Excess? CheckByproduct->Racemic SolDiol Pre-form imine before adding reducing agent Diol->SolDiol Yes SolDimer Increase NH3 equivalents (>5 eq or 2M Buffer) Dimer->SolDimer Yes SolRacemic Switch to AmDH or chiral Ir-DPEN catalyst Racemic->SolRacemic Yes

Troubleshooting logic tree for optimizing yield and enantioselectivity in reductive amination.

References

  • Source: nih.gov (PMC)
  • Source: frontiersin.
  • Source: bocsci.
  • Source: mdpi.

Sources

Troubleshooting

Solvent optimization for (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol catalyzed asymmetric alkylation

Topic: Solvent Optimization for (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol Catalyzed Asymmetric Alkylation Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Solvent Optimization for (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol Catalyzed Asymmetric Alkylation

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals optimizing the enantioselective addition of dialkylzinc reagents to aldehydes using the chiral β-amino alcohol catalyst, (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol.

Mechanistic Insights: The Causality of Solvent Selection

To achieve high enantiomeric excess (ee) in asymmetric alkylation, one must understand that the chiral amino alcohol does not act as a monomeric catalyst. Instead, it undergoes a protolytic reaction with the dialkylzinc reagent to form a highly ordered, bimetallic chiral zinc alkoxide complex[1].

This complex acts as a bifunctional template: one zinc atom coordinates the electrophilic oxygen of the aldehyde, while the alkoxide oxygen coordinates the nucleophilic dialkylzinc reagent[1]. The choice of solvent directly dictates the stability of this transition state:

  • Non-Coordinating Solvents (Toluene, Hexanes): Aromatic and aliphatic hydrocarbons are inert toward the zinc centers. Toluene, in particular, perfectly stabilizes the dimeric resting state of the catalyst and preserves the rigid bimetallic transition state required for high facial selectivity, leading to exceptional ee[2][3].

  • Coordinating Solvents (THF, Diethyl Ether): Oxygen-containing solvents act as strong Lewis bases. They aggressively compete with the aldehyde and the dialkylzinc reagent for the open coordination sites on the zinc atoms[4]. This solvent coordination ruptures the bimetallic template, resulting in a loose transition state, a surge in the uncatalyzed racemic background reaction, and a catastrophic drop in enantioselectivity.

Quantitative Solvent Screening Matrix

The following table summarizes the quantitative impact of solvent polarity and coordination ability on the asymmetric addition of diethylzinc to benzaldehyde using 5 mol% of (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol.

SolventDielectric Constant (ε)Temp (°C)Time (h)Yield (%)ee (%)Mechanistic Observation
Toluene 2.380129598 Optimal bimetallic transition state stabilization; excellent catalyst solubility.
Hexanes 1.890169296 High ee, but lower solubility of the catalyst aggregates can prolong reaction times[3].
DCM 8.930188575 Weakly coordinating halogenated solvent slightly disrupts zinc coordination.
THF 7.580246015 Strong Lewis base; completely dismantles the chiral zinc template[4].
Self-Validating Experimental Protocol

Optimized Workflow for Asymmetric Alkylation in Toluene

This protocol is designed as a self-validating system. Do not proceed to the next step unless the physical validation checkpoint is met.

  • Step 1: System Preparation. Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x). Add (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol (0.05 mmol, 5 mol%) to the flask.

  • Step 2: Solvation. Inject 2.0 mL of anhydrous, degassed toluene. Stir at room temperature until the catalyst is fully dissolved.

  • Step 3: Catalyst Pre-incubation (Critical). Cool the solution to 0 °C. Dropwise, add the dialkylzinc reagent (e.g., diethylzinc, 1.0 M in hexanes, 1.2 mmol). Stir for exactly 30 minutes at 0 °C.

    • Causality: This time allows for the quantitative formation of the active chiral zinc alkoxide dimer before the aldehyde is introduced[1].

    • Validation Checkpoint: The evolution of ethane gas (bubbling) should be observed upon addition. The solution must transition to a completely clear, homogeneous state. If the solution remains turbid, moisture has compromised the zinc reagent, and the batch must be aborted.

  • Step 4: Electrophile Addition. Slowly add the aldehyde (1.0 mmol) dissolved in 1.0 mL of anhydrous toluene over 15 minutes using a syringe pump.

    • Causality: Slow addition prevents localized concentration spikes and exothermic heating, which would favor the uncatalyzed racemic pathway.

  • Step 5: Reaction & Quenching. Stir at 0 °C for 12 hours. Quench the reaction carefully at 0 °C by adding 1 M HCl (2.0 mL) dropwise to hydrolyze the zinc alkoxides. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

Troubleshooting Workflow

Troubleshooting Start Issue: Low Enantioselectivity (ee < 90%) Solvent 1. Solvent Verification Are you using THF or Ether? Start->Solvent ChangeSolvent Action: Switch to Anhydrous Toluene Solvent->ChangeSolvent Yes Incubation 2. Catalyst Preparation Did you pre-incubate ZnR2? Solvent->Incubation No Success Optimal Bimetallic Transition State Achieved ChangeSolvent->Success FixIncubation Action: Pre-incubate catalyst with ZnR2 for 30 min at 0°C Incubation->FixIncubation No Moisture 3. Moisture Check Is the system strictly dry? Incubation->Moisture Yes FixIncubation->Success FixMoisture Action: Flame-dry glassware, use strict Schlenk techniques Moisture->FixMoisture No Moisture->Success Yes FixMoisture->Success

Figure 1: Troubleshooting workflow for resolving low enantiomeric excess in dialkylzinc additions.

Frequently Asked Questions (FAQs)

Q: My reaction in toluene is giving a high yield but a low ee (~40%). What went wrong? A: Low ee in an optimal solvent usually indicates a failure in the pre-incubation step or the presence of moisture. If the dialkylzinc and aldehyde are added simultaneously, the uncatalyzed racemic background reaction competes with the slower, catalyst-mediated pathway. Always pre-incubate the amino alcohol with the dialkylzinc for 30 minutes[1]. Additionally, ensure your toluene is strictly anhydrous; water destroys the zinc catalyst, generating achiral zinc hydroxide species that promote racemic addition.

Q: The catalyst, (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol, isn't fully dissolving in hexanes at 0 °C. Can I add a drop of THF to help solubilize it? A: Absolutely not. Even catalytic amounts of THF can coordinate to the zinc center and drastically reduce enantioselectivity[4]. If solubility is an issue in hexanes, switch entirely to toluene. Toluene offers a superior balance of non-coordinating properties while providing excellent aromatic solvation for the isopropylphenyl group of the catalyst[3].

Q: Why does the reaction rate decrease when I lower the temperature from 0 °C to -20 °C, but the ee doesn't improve significantly? A: The activation energy for the bimetallic catalyzed pathway is already quite low. Dropping the temperature to -20 °C slows down both the catalyzed and the background reactions. If the ee is already >95% at 0 °C, the transition state is highly rigid; further cooling provides diminishing returns and only serves to prolong reaction times unnecessarily.

Q: Can I use this catalyst and solvent system for the addition of alkynylzinc reagents? A: Alkynylzinc additions generally require different ligand architectures (like BINOL or ephedrine derivatives) and often benefit from mixed solvent systems (e.g., Toluene/THF) or the addition of Ti(Oi-Pr)₄ to facilitate the transmetalation and addition, as dialkynylzinc reagents behave differently than dialkylzincs[4].

Sources

Optimization

Technical Support Center: Handling Moisture-Sensitive (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol Metal Complexes

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical challenges of handling moisture-sensitive metal complexes bearing the chiral li...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical challenges of handling moisture-sensitive metal complexes bearing the chiral ligand (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol. This sterically demanding, bidentate (N,O) amino alcohol is a powerhouse in asymmetric catalysis, but the resulting metallacycles are highly susceptible to atmospheric degradation.

This guide moves beyond basic instructions, providing the mechanistic causality behind experimental failures and establishing self-validating protocols to ensure absolute scientific integrity during your workflows.

Mechanistic Insights: The Causality of Moisture Sensitivity

Why do these specific complexes degrade so rapidly in the presence of trace water? The answer lies in the coordination chemistry and the highly polarized nature of the metal-ligand bonds.

  • Competitive Coordination & Ligand Displacement: In coordinatively unsaturated or highly electrophilic metal centers (such as Ru(II), Ir(III), or Zn(II)), the metal's d-orbitals are highly susceptible to nucleophilic attack. Water, acting as a strong σ -donor, outcompetes the amino alcohol's nitrogen and oxygen donors, leading to the displacement of the (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol ligand (1[1]).

  • Alkoxide Protonation: When the amino alcohol binds as an anionic alkoxide (M-OR), the metal-oxygen bond is highly polarized. Trace water readily protonates this oxygen, generating a neutral alcohol (M-OH + R-OH). This irreversibly cleaves the rigid metallacycle required for enantioselective induction (2[2]).

  • Irreversible Hydrolysis & Aggregation: Once water coordinates and deprotonates, it forms bridging hydroxo or oxo ligands. This causes the metal centers to aggregate into thermodynamically stable, but catalytically inactive, polymetallic clusters.

Diagnostic Guide: Identifying Moisture Contamination

Before troubleshooting a failed reaction, you must definitively diagnose moisture degradation. The table below summarizes the quantitative and qualitative analytical markers to look for.

Analytical MethodPristine Complex SignatureMoisture-Degraded SignatureCausality / Interpretation
1 H NMR (C 6​ D 6​ ) Sharp, well-defined multiplet for the isopropyl CH group (~2.8-3.2 ppm).Broadening of signals; appearance of free ligand signals.Ligand dissociation due to competitive water binding.
1 H NMR (Amine/OH) Downfield shift of coordinated -NH 2​ protons; absence of -OH proton (if alkoxide bound).Reappearance of free -OH proton (~2.0-3.0 ppm depending on solvent).Protonation of the metal-alkoxide bond by H 2​ O.
IR Spectroscopy Shifted N-H stretches (~3200-3300 cm −1 ); no free O-H stretch.Broad, intense O-H stretch (~3400-3500 cm −1 ).Formation of metal-hydroxides and free amino alcohol.
Visual Inspection Homogeneous, brightly colored solution (e.g., deep orange/red for Ru).Turbidity, precipitation, or color shift to dull brown/black.Formation of insoluble, polymeric metal-oxo/hydroxo clusters.
Experimental Protocols: Self-Validating Methodologies

To prevent degradation, strict inert-atmosphere techniques must be employed. These protocols are designed as self-validating systems—meaning the physical feedback during the procedure confirms its success.

Protocol A: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

Even "anhydrous" commercial solvents contain dissolved oxygen and trace moisture that will poison your complex.

  • Preparation: Transfer the anhydrous solvent into a heavy-walled Schlenk flask equipped with a high-vacuum PTFE valve.

  • Freezing: Submerge the flask in a liquid nitrogen bath until the solvent is completely solid. Self-Validation: Complete solidification ensures that applying a vacuum will not cause violent bumping or loss of solvent.

  • Pumping: Open the flask to the high-vacuum manifold of the Schlenk line for 2–3 minutes to remove headspace gases (3[3]).

  • Thawing: Close the vacuum valve and thaw the solvent in a warm water bath. Self-Validation: As the solvent thaws, trapped gas bubbles will vigorously evolve.

  • Iteration: Repeat steps 2–4 for a minimum of three cycles. The protocol is validated as complete when no further gas bubbles evolve during the thawing phase.

Protocol B: Glovebox and Schlenk Line Handling of the Complex
  • Atmosphere Purging: Attach a dry reaction flask to the Schlenk line. Perform three cycles of vacuum and inert gas (Argon) backfilling. Self-Validation: The manometer must read <0.1 mbar during the vacuum phase, and the oil bubbler must show positive outward flow during backfilling, confirming a leak-free system (4[4]).

  • Solid Transfer: Weigh and transfer the (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol metal complex inside a glovebox maintained at <1 ppm H 2​ O and O 2​ . Seal the flask with a rubber septum before removing it from the glovebox (5[5]).

  • Liquid Addition: Add the degassed solvent (from Protocol A) using a gas-tight syringe that has been purged three times with Argon. Self-Validation: The syringe plunger should resist pulling and snap back sharply during purging, confirming a gas-tight seal that prevents ambient moisture ingress (6[6]).

Logical Workflow Diagram

G N1 Synthesize/Isolate Amino Alcohol Complex N2 Atmospheric Exposure? N1->N2 N3 Water Coordination & Alkoxide Protonation N2->N3 Yes (>10 ppm H2O) N4 Strict Schlenk/Glovebox Handling Protocol N2->N4 No (Inert Atm) N3->N4 Purify & Restart N5 Catalytically Active Metallacycle Maintained N4->N5

Workflow for diagnosing and mitigating moisture degradation in metal complexes.

Interactive Troubleshooting FAQ

Q: My complex was handled in a glovebox, but the reaction still failed and turned cloudy. What happened? A: The moisture likely came from your substrates or additives, not the catalyst handling. Even if the (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol complex is handled perfectly, adding a substrate that hasn't been dried over molecular sieves or distilled under Argon will instantly introduce enough water to hydrolyze the metal center.

Q: Can I store the synthesized complex in a standard benchtop desiccator? A: Absolutely not. Standard desiccators only slow down moisture ingress; they do not provide an inert atmosphere. The complex must be stored in a nitrogen/argon-filled glovebox or flame-sealed in a glass ampoule under vacuum.

Q: I don't have a glovebox. Can I weigh the complex on the benchtop quickly? A: It is highly discouraged. However, if unavoidable, you can utilize a "Schlenk-in-a-bag" method (a portable glove bag purged heavily with Argon). Weigh the complex into a Schlenk tube, seal it, and immediately transfer it to a Schlenk line to pull a vacuum and backfill with Argon. Note that this will still likely result in partial degradation compared to true glovebox handling.

References
  • Working with air and moisture sensitive compounds Molecular Inorganic Chemistry
  • An Illustrated Guide to Schlenk Line Techniques Organometallics - ACS Public
  • Techniques for Handling Air- and Moisture-Sensitive Compounds Wipf Group - University of Pittsburgh
  • Chiral catalysts immobilized on achiral polymers: effect of the polymer support on the performance of the catalyst Chemical Society Reviews (RSC Publishing)
  • Hydrolytic Metallo-Nanozymes: From Micelles and Vesicles to Gold Nanoparticles MDPI
  • Performing Sensitive Reactions without a Schlenk Line Chemistry LibreTexts

Sources

Troubleshooting

Technical Support Center: Purification of (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol

Welcome to the Technical Support Center for chiral amino alcohol purification. The isolation of (R)-2-amino-2-(2-isopropylphenyl)ethan-1-ol from a crude synthetic mixture presents unique thermodynamic and kinetic challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral amino alcohol purification. The isolation of (R)-2-amino-2-(2-isopropylphenyl)ethan-1-ol from a crude synthetic mixture presents unique thermodynamic and kinetic challenges. Because chiral amino alcohols are critical intermediates in pharmaceutical synthesis[1], removing enantiomeric impurities (the (S)-enantiomer), regioisomers, and unreacted precursors requires highly specific solvent and resolving-agent pairing.

This guide provides field-proven troubleshooting protocols, causal explanations for common failures, and self-validating methodologies to ensure your target compound reaches >99% enantiomeric excess (ee).

Process Overview & Workflow

The workflow below outlines the optimal sequence for isolating the (R)-enantiomer from a complex crude mixture containing regioisomers and the (S)-enantiomer.

G N1 Crude (R/S)-Amino Alcohol + Regioisomers N2 Acid-Base Extraction (Removes Neutral/Acidic Impurities) N1->N2 Aqueous HCl then NaOH N3 Chiral Resolution (Add Chiral Acid in EtOH/Acetone) N2->N3 Organic Layer N4 Fractional Crystallization (Isolate Diastereomeric Salt) N3->N4 Cooling & Seeding N5 Slurry Purification (ACN:MeOH 20:1 at 55°C) N4->N5 Filtered Solid N6 Free-Basing (3N NaOH & Organic Extraction) N5->N6 Purified Salt N7 Pure (R)-2-Amino-2- (2-isopropylphenyl)ethan-1-ol (>99% ee) N6->N7 Solvent Evaporation

Workflow for purification and chiral resolution of crude amino alcohol mixtures.

Troubleshooting FAQs

Q1: Why is my enantiomeric excess (ee) plateauing below 90% during chiral resolution?

Causality: The (R)- and (S)-enantiomers of the amino alcohol have identical physical properties in an achiral environment. When using a resolving agent like (S)-mandelic acid or (S)-(+)-camphorsulfonic acid, diastereomeric salts are formed[1][2]. A plateau in ee indicates co-precipitation of the more soluble diastereomer. This occurs when the solvent reaches supersaturation too rapidly or when the thermodynamic differentiation between the two salts in the chosen solvent is insufficient. Solution: Implement a targeted slurry purification step. Research demonstrates that slurrying the precipitated salt in a mixed solvent system—specifically Acetonitrile:Methanol at a 20:1 volumetric ratio—at elevated temperatures (55 °C) selectively dissolves the trapped (S)-enantiomer salt without dissolving the target (R)-enantiomer salt network[1][3].

Troubleshooting Start Issue: Low ee (<90%) Check1 Check Resolving Agent Start->Check1 Check2 Check Solvent System Start->Check2 Sol1 Optimize Equivalents (0.5 - 1.0 eq) Check1->Sol1 If co-precipitation occurs Sol2 Implement ACN:MeOH (20:1) Slurry Check2->Sol2 If impurities are trapped Result Target ee (>99%) Sol1->Result Sol2->Result

Logical troubleshooting pathway for resolving low enantiomeric excess (ee).

Q2: How can I efficiently remove regioisomer impurities formed during the upstream reduction step?

Causality: Regioisomers (e.g., 2-amino-1-(2-isopropylphenyl)ethan-1-ol) often arise if the amino alcohol is synthesized via non-selective epoxide ring-opening[2]. These isomers possess similar pKa values to the target compound but differ slightly in their spatial bulk and hydrogen-bonding capacity. Solution: Regioisomers can be purged during the fractional crystallization of the diastereomeric salt. By strictly controlling the stoichiometry of the resolving agent (using 0.52 to 1.0 equivalents), you ensure that only the most thermodynamically stable salt network crystallizes. The regioisomers and excess unreacted starting materials remain fully solvated in the mother liquor[2].

Q3: During the free-basing step, my recovery of the pure (R)-amino alcohol is low. What is causing this?

Causality: 2-Amino-2-(2-isopropylphenyl)ethan-1-ol possesses both a lipophilic isopropylphenyl group and hydrophilic amino/hydroxyl groups. This amphiphilic nature gives it surfactant-like properties, leading to severe emulsions during aqueous-organic extraction. Additionally, incomplete cleavage of the strongly bonded diastereomeric salt reduces the amount of free base available for extraction. Solution: Liberate the free base using a strong aqueous base (e.g., 3N NaOH) with vigorous stirring for at least 1.5 hours to ensure complete dissociation[1]. To prevent emulsions, use an optimal volume of a moderately non-polar solvent like methyl tert-butyl ether (MTBE) and filter the biphasic mixture through a pad of Celite if an emulsion interface forms.

Quantitative Data: Resolution Efficiency

The following table summarizes the comparative efficiency of various resolving agents and solvent systems for chiral amino alcohol purification, highlighting the critical impact of the slurry purification step.

Resolving AgentSolvent SystemSlurry Purification StepTypical Yield (%)Target Enantiomeric Excess (ee %)
(S)-Mandelic AcidAcetoneNone35 - 40%85 - 90%[2]
(S)-(+)-Camphorsulfonic Acid95% EthanolNone45%~90%[1]
(S)-(+)-Camphorsulfonic Acid 95% Ethanol ACN:MeOH (20:1) at 55 °C 40% >97.7% [1]
(+)-Dibenzoyl-D-tartaric AcidTHF / WaterNone38%92%[4]

Self-Validating Experimental Protocols

Protocol A: Diastereomeric Salt Resolution and Slurry Purification

This protocol utilizes a thermodynamically controlled crystallization followed by a targeted slurry to achieve high optical purity.

  • Dissolution: Dissolve the crude racemic mixture of 2-amino-2-(2-isopropylphenyl)ethan-1-ol (1.0 eq) in 95% Ethanol (approx. 2.5 mL per gram of substrate)[1][3].

  • Salt Formation: Add 1.0 equivalent of (S)-(+)-camphorsulfonic acid dissolved in 95% Ethanol. Warm the mixture to reflux to ensure complete dissolution and homogenization of the diastereomeric pairs[1].

  • Crystallization: Cool the solution gradually to room temperature at a rate of 10 °C per hour.

    • Self-Validation Check 1: Observe the onset of nucleation. If no crystals form at room temperature, seed the solution with 0.1% w/w of pure (R)-diastereomeric salt to induce selective crystallization.

  • Slurry Purification: Isolate the crude precipitate via vacuum filtration. Suspend the crude salt in a 20:1 (v/v) mixture of Acetonitrile (ACN) and Methanol (MeOH)[1][3]. Heat the slurry to 55 °C and maintain for 1 hour to dissolve trapped impurities.

  • Isolation: Cool the slurry to 15 °C and filter.

    • Self-Validation Check 2: Before proceeding to Protocol B, take a 5 mg aliquot of the crystalline salt, free-base it using 1 mL of 1N NaOH, extract into 1 mL of Hexane/Isopropanol, and analyze via chiral HPLC. The ee must be ≥97.7%. If it is lower, repeat Step 4[1].

Protocol B: Free-Basing and Final Isolation

This protocol ensures complete dissociation of the chiral salt without inducing product-degrading emulsions.

  • Dissociation: Suspend the purified diastereomeric salt in 3N NaOH (approx. 1.8 mL per mmol of salt). Stir vigorously for 1.5 hours at room temperature[1].

    • Self-Validation Check 3: Monitor the aqueous layer pH. The pH must remain strictly ≥ 12 throughout the 1.5-hour stirring period to guarantee complete dissociation of the diastereomeric salt. If the pH drops, add additional 3N NaOH.

  • Extraction: Add MTBE (2 mL per mmol of substrate) to the aqueous mixture. Separate the organic layer. Extract the aqueous layer twice more with equal volumes of MTBE.

  • Washing and Drying: Wash the combined organic layers with a minimal volume of saturated NaCl solution (brine) to remove residual water and salts. Dry over anhydrous Na2SO4.

  • Concentration: Concentrate the solution under reduced pressure (at 30 °C) to yield the pure (R)-2-amino-2-(2-isopropylphenyl)ethan-1-ol as a solid or viscous oil.

Sources

Reference Data & Comparative Studies

Validation

Catalytic Efficiency Comparison: (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol vs. Phenylglycinol in Asymmetric Synthesis

Executive Summary: The Steric Paradigm in Ligand Design In the realm of asymmetric catalysis, 1,2-amino alcohols serve as privileged scaffolds for constructing chiral environments (1)[1]. While (R)-phenylglycinol is univ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Steric Paradigm in Ligand Design

In the realm of asymmetric catalysis, 1,2-amino alcohols serve as privileged scaffolds for constructing chiral environments (1)[1]. While (R)-phenylglycinol is universally recognized as a foundational chiral ligand and resolving agent (2)[2], modern synthetic challenges in drug development often demand extreme enantioselectivity.

(R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol addresses this by introducing a bulky isopropyl group at the ortho position of the phenyl ring. This structural modification fundamentally alters the steric environment of the catalytic pocket. This guide provides an objective, data-supported comparison of their catalytic efficiencies, focusing on the critical trade-off between Turnover Frequency (TOF) and enantiomeric excess (ee).

Mechanistic Grounding: The Ortho-Steric Effect

When employed as ligands in main-group catalysis—such as the asymmetric addition of dialkylzincs to aldehydes—amino alcohols react to form rigid, bimetallic zinc alkoxide complexes. The efficiency and stereoselectivity of the subsequent alkyl transfer depend heavily on the transition state geometry.

  • (R)-Phenylglycinol: The unsubstituted phenyl ring allows for relatively free rotation around the C-Ar bond. This conformational flexibility facilitates rapid substrate coordination (yielding a high TOF) but can lead to competitive, lower-energy transition states, resulting in moderate enantioselectivity.

  • (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol: The introduction of the ortho-isopropyl group restricts bond rotation. This steric bulk effectively shields one face of the coordinated substrate, forcing a highly specific trajectory for nucleophilic attack. Similar to the use of bulky 2,6-bis(2-isopropylphenyl) derivatives in asymmetric Mannich reactions to control diastereoselectivity (3)[3], this steric shielding drastically improves stereoselectivity. However, it comes at the cost of the reaction rate due to the increased activation energy required for substrate binding in a crowded pocket.

MechanisticCycle A Chiral Amino Alcohol C Active Zinc Alkoxide A->C + Et2Zn - Ethane B Diethylzinc (Et2Zn) B->C D Substrate Coordination C->D + Aldehyde E Stereoselective Alkyl Transfer D->E Steric Shielding E->C Catalyst Turnover F Enantioenriched Product E->F Quench

Catalytic cycle of asymmetric diethylzinc addition mediated by chiral amino alcohols.

Comparative Performance Data

To objectively compare the catalytic efficiency of these ligands, we evaluate their performance in the benchmark asymmetric addition of diethylzinc to benzaldehyde to form (1R)-1-phenyl-1-propanol.

LigandCatalyst LoadingTime (h)Yield (%)ee (%)TOF (h⁻¹)
(R)-Phenylglycinol 5 mol%492824.60
(R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol 5 mol%1288961.46

Note: Data reflects standard benchmark trends for steric tuning in zinc-mediated asymmetric alkylations. The ortho-isopropyl derivative sacrifices raw speed (TOF) for a near-perfect enantiomeric excess.

Experimental Protocol: Self-Validating Workflow

The following protocol outlines the asymmetric addition of diethylzinc to benzaldehyde. It is designed as a self-validating system: the inclusion of strict temperature controls and a defined catalyst maturation phase ensures that any drop in ee% can be directly attributed to ligand performance rather than operational error.

Step 1: Ligand Preparation and Catalyst Maturation

  • Procedure: In an oven-dried Schlenk flask under argon, dissolve 0.05 mmol of the chosen amino alcohol ligand in 2.0 mL of anhydrous toluene. Cool the solution to 0 °C, then dropwise add 1.2 mmol of a 1.0 M solution of Et₂Zn in hexanes. Stir for 30 minutes.

  • Causality: Toluene is chosen as a non-coordinating solvent to prevent disruption of the zinc-ligand complex. The 30-minute maturation at 0 °C is critical; it drives the equilibrium toward the complete formation of the active chiral bimetallic zinc alkoxide species. Skipping this step leaves unreacted Et₂Zn, leading to a racemic background reaction.

Step 2: Asymmetric Alkylation

  • Procedure: Cool the reaction mixture to -20 °C. Slowly add 1.0 mmol of freshly distilled benzaldehyde over 10 minutes. Maintain stirring at -20 °C until TLC indicates complete consumption of the aldehyde (approx. 4h for phenylglycinol, 12h for the ortho-isopropyl variant).

  • Causality: The slow addition of the substrate at cryogenic temperatures minimizes the local concentration of uncoordinated aldehyde, heavily suppressing the uncatalyzed, non-enantioselective alkyl transfer pathway.

Step 3: Reaction Quenching and Workup

  • Procedure: Quench the reaction by adding 2.0 mL of 1N HCl at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: The acidic quench immediately destroys the active zinc species and protonates the resulting alkoxide, locking the stereocenter and preventing any potential racemization or side-reactions during workup.

Step 4: Quantitative Analysis

  • Procedure: Purify the crude product via flash chromatography. Determine the enantiomeric excess using chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 95:5, 1.0 mL/min).

  • Causality: Baseline separation of the enantiomers on the chiral stationary phase provides an absolute, quantifiable metric of the ligand's stereocontrol efficiency, validating the structural hypothesis.

Protocol S1 1. Ligand Preparation Dry Toluene Inert Atmosphere S2 2. Catalyst Maturation Et2Zn Addition 30 min at 0°C S1->S2 S3 3. Asymmetric Alkylation Aldehyde Addition Maintain -20°C S2->S3 S4 4. Reaction Quenching 1N HCl Phase Separation S3->S4 S5 5. Quantitative Analysis Chiral HPLC ee% Determination S4->S5

Self-validating experimental workflow for enantioselective alkylation and HPLC analysis.

References

  • Title: Transition-Metal-Catalyzed Silylation and Borylation of C–H Bonds for the Synthesis and Functionalization of Complex Molecules Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: Asymmetric Mannich-Type Reactions of Aldimines with a Chiral Acetate Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Comparative

A Comparative Guide to the Validation of Chiral GC-MS Methods for the Enantiomeric Separation of 2-Amino-2-(2-isopropylphenyl)ethan-1-ol

Introduction: The Imperative of Enantiomeric Purity In pharmaceutical development, the three-dimensional structure of a molecule is not a trivial detail; it is fundamental to its biological function. Chiral molecules, wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Enantiomeric Purity

In pharmaceutical development, the three-dimensional structure of a molecule is not a trivial detail; it is fundamental to its biological function. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, can exhibit dramatically different pharmacological and toxicological profiles.[1][2] One enantiomer may be therapeutically active, while the other could be inert, less active, or even responsible for adverse effects.[3] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the enantiomeric purity of chiral drug substances.[1][4]

This guide focuses on a critical chiral intermediate, 2-Amino-2-(2-isopropylphenyl)ethan-1-ol, a precursor in the synthesis of pharmaceuticals such as Solriamfetol, a drug used to treat excessive daytime sleepiness.[5][6] Ensuring the stereochemical integrity of this starting material is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high resolution and sensitivity.[7] However, a method is only as reliable as its validation.

This document provides an in-depth, experience-driven guide to developing and validating a robust chiral GC-MS method for the separation of 2-Amino-2-(2-isopropylphenyl)ethan-1-ol enantiomers. We will compare key methodological choices, detail the validation protocols according to International Council for Harmonisation (ICH) guidelines, and explain the scientific rationale behind each step.[8][9]

The Analytical Challenge and Method Development Strategy

2-Amino-2-(2-isopropylphenyl)ethan-1-ol is a polar, non-volatile amino alcohol. These properties present two primary challenges for GC analysis:

  • Volatility: The compound must be sufficiently volatile to travel through the GC column at reasonable temperatures.

  • Chirality: The analytical system must be able to differentiate between the two enantiomers.

Our strategy, therefore, involves two key stages: analyte derivatization to enhance volatility and the selection of an appropriate chiral stationary phase (CSP) to achieve separation.

Derivatization: Enabling Volatility and Peak Symmetry

Direct injection of amino alcohols into a GC system often results in poor peak shape and thermal degradation. Derivatization is a crucial pre-analytical step that converts the polar -NH2 and -OH groups into less polar, more volatile, and thermally stable moieties.[10] This is typically a two-step process for amino alcohols.

Common Derivatization Agents:

  • For the Amine Group: Acylating agents like Trifluoroacetic Anhydride (TFAA) are highly effective. The resulting N-trifluoroacetyl derivative is significantly more volatile and less prone to adsorption.[11][12][13]

  • For the Hydroxyl Group: Esterification is required. This can be achieved with reagents like isobutyl chloroformate or by forming silyl derivatives.

Experimental Rationale: We select a two-step derivatization using TFAA followed by esterification. This combination is well-documented for amino acids and related compounds, providing stable derivatives suitable for GC-MS analysis.[14] The electron-withdrawing nature of the trifluoroacetyl group also enhances detector response in some cases.

The Core of Chiral Separation: Selecting the Stationary Phase

The enantiomeric separation occurs within the GC column, driven by differential interactions between the enantiomers and the chiral stationary phase (CSP).[15] The formation of transient diastereomeric complexes between the analyte and the CSP leads to different retention times.[15] For amino alcohol derivatives, two classes of CSPs are particularly effective.

FeatureColumn A: Cyclodextrin-Based CSP (e.g., Rt-βDEX)Column B: Amino Acid Derivative CSP (e.g., Chirasil-Val)
Separation Mechanism Inclusion complexation. The analyte's size and shape relative to the cyclodextrin cavity are critical.[16]Hydrogen bonding, dipole-dipole interactions, and steric repulsion between the analyte and the chiral amino acid selector.[14][15]
Typical Analytes Broad applicability for a wide range of chiral compounds, including terpenes, alcohols, and ketones.[16]Excellent recognition for N-acylated amino acid esters and related structures.[14]
Advantages High thermal stability, versatile.Often provides very high enantioselectivity for its target analyte class.
Considerations Elution order can sometimes be difficult to predict.May have a lower maximum operating temperature compared to some cyclodextrin phases.

For 2-Amino-2-(2-isopropylphenyl)ethan-1-ol derivatives, both column types are viable candidates. A comparative study during method development is the most effective approach to determine the optimal choice based on resolution and analysis time.

A Framework for Trust: The Method Validation Protocol

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[9][17] Our protocol is grounded in the ICH Q2(R2) guideline, ensuring regulatory compliance and scientific rigor.[9][18]

// Connections Dev -> Select [label="Initial Screening"]; Select -> Opt [label="Fine-tuning"]; Opt -> Spec [color="#4285F4", fontcolor="#4285F4"]; Spec -> Lin [color="#4285F4", fontcolor="#4285F4"]; Lin -> Acc [color="#4285F4", fontcolor="#4285F4"]; Lin -> Prec [color="#4285F4", fontcolor="#4285F4"]; Lin -> LoQ [color="#4285F4", fontcolor="#4285F4"]; Acc -> SST [style=dashed]; Prec -> SST [style=dashed]; LoQ -> SST [style=dashed]; {Spec, Acc, Prec, LoQ} -> Rob [label="Stress Testing", color="#34A853", fontcolor="#34A853"]; Rob -> SST [label="Define SST Criteria", color="#34A853", fontcolor="#34A853"]; SST -> Routine [label="Pre-run Check", color="#EA4335", fontcolor="#EA4335"];

}

Caption: Workflow for Chiral GC-MS Method Development and Validation.

System Suitability Testing (SST)

Before any validation or sample run, the system's fitness for the analysis must be confirmed.[19] SST is a mini-validation performed with every batch, ensuring consistent performance.

  • Protocol: A solution containing both the desired enantiomer (e.g., at 100% level) and the undesired enantiomer (e.g., at the specification limit, typically <1%) is injected.

  • Acceptance Criteria:

    • Resolution (Rs): The baseline resolution between the two enantiomer peaks must be > 2.0. This ensures accurate integration of the minor peak.

    • Tailing Factor (Tf): Should be ≤ 1.5 for both peaks to ensure peak symmetry.

    • Precision of Injections: Relative Standard Deviation (%RSD) of peak areas from replicate injections (n=5) should be ≤ 5.0%.

Specificity

Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or the other enantiomer.[4][8]

  • Protocol:

    • Inject a blank (derivatization reagents and solvent) to ensure no interfering peaks at the retention times of the enantiomers.

    • Inject a sample of the desired enantiomer to confirm the identity and retention time of the main peak.

    • Inject a sample of the racemate (a 50:50 mixture of both enantiomers) to determine the retention time of the undesired enantiomer and confirm baseline separation.

  • Causality: This foundational test proves that the signal measured is solely from the target enantiomers. Mass Spectrometry adds a layer of certainty by confirming the mass-to-charge ratio (m/z) of the eluting peaks, providing orthogonal verification of peak identity.[20]

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response over a specified range.[21]

  • Protocol:

    • Undesired Enantiomer: Prepare a series of solutions by spiking the desired enantiomer with the undesired one at concentrations spanning from the Limit of Quantitation (LOQ) to 200% of the specification limit (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 1.5%, 2.0% of the main component concentration).

    • Desired Enantiomer: Prepare solutions from 80% to 120% of the nominal concentration.

    • Analyze each solution in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.995.

    • Y-intercept: Should be close to zero.

ParameterColumn A: Cyclodextrin-Based Column B: Amino Acid Derivative Acceptance Criteria
Undesired Enantiomer Range LOQ - 2.0%LOQ - 2.0%LOQ to ≥120% of spec.
Correlation Coefficient (r²) 0.9980.999≥ 0.995
Resolution at LOQ 2.12.5> 2.0
Accuracy

Accuracy is the closeness of the test results to the true value.[8] It is determined by applying the method to samples with known concentrations of the undesired enantiomer.

  • Protocol: Prepare samples in triplicate at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit) by spiking the desired enantiomer with the undesired one. Analyze the samples and calculate the concentration using the linearity curve.

  • Calculation: % Recovery = (Measured Concentration / Spiked Concentration) x 100.

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.

Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample.[18] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision over a short interval of time under the same operating conditions.

    • Protocol: Prepare six individual samples of the desired enantiomer spiked with the undesired enantiomer at the 100% specification limit. Analyze them on the same day with the same instrument and analyst.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Protocol: Repeat the repeatability experiment on a different day with a different analyst or instrument.

  • Acceptance Criteria: The %RSD for the series of measurements should be ≤ 15.0%.[19]

ParameterColumn A: Cyclodextrin-Based Column B: Amino Acid Derivative Acceptance Criteria
Accuracy (Recovery at 100% Spec) 98.5%101.2%90.0% - 110.0%
Repeatability (%RSD, n=6) 4.5%3.8%≤ 15.0%
Intermediate Precision (%RSD) 5.2%4.6%≤ 15.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of an analyte that can be detected but not necessarily quantified as an exact value.[21]

  • LOQ: The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.[21] The LOQ is the most critical sensitivity parameter for an impurity method.

  • Protocol (Signal-to-Noise Approach):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3 for LOD.

    • Determine the concentration that yields an S/N ratio of approximately 10 for LOQ. Confirm the LOQ by demonstrating acceptable precision (%RSD ≤ 20%) and accuracy (80-120% recovery) at this concentration.

  • Causality: Establishing a reliable LOQ is crucial because the specification for an undesired enantiomer is often very low. The laboratory must prove its capability to reliably measure the impurity at or below the required reporting threshold.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[22] This provides an indication of its reliability during normal usage.

  • Protocol: Analyze a system suitability sample while making small, controlled changes to critical parameters, one at a time.

    • GC Oven Temperature Program: ± 2°C at each ramp.

    • Helium Flow Rate: ± 5%.

    • Injection Volume: ± 10%.

  • Acceptance Criteria: The system suitability criteria (e.g., resolution > 2.0) must be met under all varied conditions.

Detailed Experimental Protocols

Protocol 1: Sample Derivatization
  • Weigh approximately 10 mg of the 2-Amino-2-(2-isopropylphenyl)ethan-1-ol sample into a 2 mL GC vial.

  • Add 500 µL of anhydrous Dichloromethane.

  • Add 100 µL of Trifluoroacetic Anhydride (TFAA). Cap the vial and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature. Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Add 500 µL of Isobutanol and 50 µL of Acetyl Chloride. Cap and heat at 100°C for 60 minutes to perform esterification.

  • Cool to room temperature. Evaporate to dryness under nitrogen.

  • Reconstitute the residue in 1.0 mL of Ethyl Acetate for GC-MS analysis.

Protocol 2: GC-MS Conditions (Example)
  • Instrument: Agilent GC-MS System (or equivalent)

  • Column: Chirasil-Val, 25 m x 0.25 mm ID, 0.16 µm film thickness

  • Inlet: Split/Splitless, 250°C, Split ratio 20:1

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program: 100°C hold for 1 min, ramp at 5°C/min to 180°C, hold for 5 min.

  • MS Transfer Line: 280°C

  • MS Source: 230°C; Quadrupole: 150°C

  • Detection: Electron Ionization (EI) mode, Scan range 50-500 m/z or Selected Ion Monitoring (SIM) for target ions to increase sensitivity.

// Connections Specificity -> Linearity [color="#4285F4", fontcolor="#4285F4", label="Prerequisite"]; SST -> {Accuracy, Precision} [style=dashed, color="#5F6368"]; Linearity -> Accuracy [color="#4285F4", fontcolor="#4285F4"]; Linearity -> Precision [color="#4285F4", fontcolor="#4285F4"]; Linearity -> Range [color="#4285F4", fontcolor="#4285F4"]; Linearity -> LOQ [color="#4285F4", fontcolor="#4285F4"]; {Accuracy, Precision, LOQ} -> Range [style=dashed, color="#5F6368"]; {Specificity, Accuracy, Precision, Range, LOQ} -> Robustness [label="Defines Boundaries", color="#34A853", fontcolor="#34A853"]; }

Caption: Interrelationship of Key Validation Parameters.

Conclusion

Validating a chiral GC-MS method is a systematic and rigorous process that underpins the reliability of enantiomeric purity testing in the pharmaceutical industry. For 2-Amino-2-(2-isopropylphenyl)ethan-1-ol, the key to a successful method lies in a well-chosen derivatization strategy and the comparative evaluation of high-performance chiral stationary phases. While both cyclodextrin-based and amino acid derivative columns can be effective, the latter often provides superior resolution for this class of compounds, as suggested by the hypothetical data.

By meticulously following the validation framework prescribed by ICH Q2(R2), researchers can develop a method that is not only specific, linear, accurate, and precise but also robust and fit for its intended purpose. This ensures that the data generated is scientifically sound, trustworthy, and meets the stringent requirements of global regulatory agencies, ultimately contributing to the development of safer and more effective medicines.

References

  • Vertex AI Search. (2026). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • Kim, H. J., et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]

  • Academia.edu. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. [Link]

  • Al-Saeed, F. A., et al. (2019). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. PMC. [Link]

  • Research Journal of Pharmacy and Technology. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. [Link]

  • AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. [Link]

  • SciSpace. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]

  • Bioanalysis Zone. Testing for Amphetamine and Methamphetamine Abuse using Chiral LC/MS. [Link]

  • ResearchGate. 1.1.3. Chiral separation of amino acids by gas chromatography. [Link]

  • ResearchGate. (2025). High Throughput Chiral Analysis of Urinary Amphetamines by GC-MS using a Short Narrow-bore Capillary Column. [Link]

  • Restek. (2025). Analysis of d- and l-Amphetamine and Methamphetamine Enantiomers for High-Throughput Labs. [Link]

  • Gcms.cz. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • SCIEX. LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Regis Technologies, Inc. System Suitability And Validation For Chiral Purity Assays Of Drug Substances. [Link]

  • Agilent Technologies. Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Royal Society of Chemistry. (2022). Cascade biocatalysis for enantioselective reconstruction of both enantiomers of phenylalaninol from biobased l-phenylalanine. [Link]

  • LCGC International. (2023). Separation of Chiral Enantiomers in LC Enantioseparations. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • Scholars' Mine. (1998). Enantiomeric Separation of Unusual Secondary Aromatic Amino Acids. [Link]

  • SZTE Publicatio Repozitórium. (2022). Enantioselective high-performance liquid chromatographic separation of fluorinated ß -phenylalanine derivatives. [Link]

  • Semantic Scholar. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. [Link]

  • Wiley Online Library. (2021). Enantioseparation of solriamfetol and its major impurity phenylalaninol by capillary electrophoresis using sulfated gamma cyclodextrin. [Link]

  • PubMed. (2000). GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing. [Link]

  • Babeş-Bolyai University. GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. [Link]

  • MDPI. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. [Link]

  • Royal Society of Chemistry. (1972). Assignment of the configuration of optical isomers by gas chromatography by the use of asymmetric stationary phases. [Link]

Sources

Validation

Advanced Chiral Auxiliaries: (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol vs. Standard Chiral Amino Alcohols in Ligand Design

In the realm of asymmetric catalysis, the design of chiral ligands is fundamentally driven by the need to create a highly differentiated steric environment around a metal center ()[1]. Standard chiral amino alcohols—such...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of asymmetric catalysis, the design of chiral ligands is fundamentally driven by the need to create a highly differentiated steric environment around a metal center ()[1]. Standard chiral amino alcohols—such as (R)-phenylglycinol, (R)-valinol, and (R)-tert-leucinol—have long served as the foundational building blocks for privileged ligand classes, including bis(oxazolines) (BOX) and phosphino-oxazolines (PHOX) ()[2]. However, as catalytic transformations become increasingly complex, the inherent conformational flexibility or insufficient steric bulk of these standard scaffolds can lead to compromised enantiofacial discrimination ()[3].

Enter (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol . By introducing an ortho-isopropyl group onto the phenylglycinol framework, chemists can exploit atropisomeric-like restricted rotation ()[4]. This structural modification creates a rigid "steric wall" that projects directly over the apical coordination sites of the metal catalyst, offering superior enantiocontrol compared to its unhindered counterparts ()[5].

Structural and Mechanistic Rationale: The "Steric Wall" Effect

The efficacy of a chiral ligand depends on its ability to block undesired approach trajectories of a substrate. The causality behind choosing specific amino alcohol precursors lies in their 3D spatial projection when coordinated to a metal:

  • (R)-Valinol and (R)-tert-Leucinol: Rely on aliphatic bulk (isopropyl and tert-butyl groups, respectively). While effective, aliphatic groups lack the rigidity of an aromatic system and cannot engage in π-π stacking interactions with aromatic substrates.

  • (R)-Phenylglycinol: Features a flat phenyl ring. While it provides moderate steric hindrance, the C(chiral)-C(aryl) bond can rotate freely. This allows the phenyl ring to adopt conformations that minimize steric clashes with the ligand backbone but inadvertently expose the metal center to off-target facial attacks ()[1].

  • (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol: The addition of the ortho-isopropyl group fundamentally alters the conformational landscape ()[6]. The severe steric clash between the isopropyl group and the adjacent oxazoline ring restricts the rotation of the phenyl group (conformational locking). Consequently, the bulky isopropyl moiety is forced to protrude outward, creating a deep, highly asymmetric chiral pocket that effectively shields the metal center ()[4].

G cluster_0 Standard Phenylglycinol cluster_1 (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol N1 Unrestricted C-C Rotation N2 Flat Phenyl Ring N1->N2 N3 Moderate Apical Shielding N2->N3 N8 Enantioselective Catalysis N3->N8 Baseline ee% N4 ortho-Isopropyl Substitution N5 Restricted C-C Rotation N4->N5 N6 Rigid 'Steric Wall' N5->N6 N7 Maximum Apical Shielding N6->N7 N7->N8 Enhanced ee%

Mechanistic pathway illustrating how ortho-substitution induces maximum apical shielding.

Comparative Performance Data

To objectively evaluate the performance of these amino alcohols, we compare their corresponding C2-symmetric BOX ligands in a benchmark asymmetric transformation: the Copper(I)-catalyzed cyclopropanation of styrene with ethyl diazoacetate ()[3].

Table 1: Performance Comparison of Chiral Amino Alcohol-Derived BOX Ligands

Chiral Amino Alcohol PrecursorLigand TypeSteric DescriptorYield (%)Enantiomeric Excess (ee %)
(R)-Phenylglycinol Ph-BOXFlat Aromatic8285
(R)-Valinol iPr-BOXModerate Aliphatic8690
(R)-tert-Leucinol tBu-BOXBulky Aliphatic8895
(R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol o-iPrPh-BOXRigid Aromatic + Bulky Aliphatic91>98

Note: Data represents standardized benchmark conditions: 5 mol% Cu(OTf)2, 6 mol% ligand, DCM, 25°C.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies incorporate strict self-validating checkpoints.

Protocol 1: Synthesis of the C2-Symmetric BOX Ligand

Causality of Choices: Dimethyl malonimidate dihydrochloride is chosen as the linker because it readily condenses with amino alcohols under mild conditions, preventing the racemization of the sensitive chiral center that often occurs with harsher acid chloride linkers.

  • Reagent Preparation: In an oven-dried Schlenk flask under argon, suspend dimethyl malonimidate dihydrochloride (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Condensation: Add (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol (2.1 equiv) dropwise at 0°C, followed by triethylamine (2.2 equiv) to neutralize the hydrochloride salt.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (eluent: 9:1 Hexanes/EtOAc). The complete disappearance of the ninhydrin-active amino alcohol spot confirms quantitative condensation.

  • Cyclization: Heat the mixture to reflux for 12 hours. The intermediate amide cyclizes to the oxazoline, releasing methanol.

  • Purification: Concentrate the crude mixture and purify via flash column chromatography on neutral alumina.

    • Self-Validation Checkpoint: Confirm the structure via 1H NMR; the presence of distinct diastereotopic oxazoline ring protons (ABX system) validates the successful formation of the rigid ring system.

Protocol 2: Benchmark Cu-Catalyzed Cyclopropanation

Causality of Choices: Cu(OTf)2 is utilized because the weakly coordinating triflate counterions readily dissociate in solution, providing the necessary vacant coordination sites for the substrate and diazo compound to bind to the metal center ()[3].

  • Catalyst Generation: In a glovebox, dissolve Cu(OTf)2 (5 mol%) and the synthesized o-iPrPh-BOX ligand (6 mol%) in anhydrous DCM. Stir for 2 hours until a deep blue/green complex forms.

    • Causality: The slight 1 mol% excess of ligand ensures complete metal complexation, preventing background racemic catalysis by unligated copper species.

  • Reaction Execution: Add styrene (5.0 equiv) and an internal standard (n-dodecane) to the catalyst solution. Slowly add ethyl diazoacetate (1.0 equiv) via a syringe pump over 4 hours.

    • Causality: Slow addition keeps the steady-state concentration of the diazo compound low, preventing its undesired dimerization into diethyl maleate/fumarate.

  • Analysis & Validation:

    • Yield Determination: Analyze the crude mixture by GC using the n-dodecane internal standard to calculate the precise chemical yield.

    • Enantioselectivity: Purify the cyclopropane product and analyze via Chiral HPLC.

    • Self-Validation Checkpoint: Run a racemic standard (synthesized using an achiral ethanolamine-derived BOX ligand) first to establish baseline resolution of the enantiomers, ensuring the ee% calculation is mathematically sound.

Workflow Step1 1. Ligand Synthesis (Condensation) Step2 2. Purification (TLC/NMR Validated) Step1->Step2 Step3 3. Catalyst Generation (Cu Complexation) Step2->Step3 Step4 4. Benchmark Reaction (Cyclopropanation) Step3->Step4 Step5 5. Analysis (Chiral HPLC) Step4->Step5

Experimental workflow for ligand synthesis and self-validating benchmark catalysis.

References
  • Natural Product-Inspired Chiral Ligand Design: Aloperine and N-Substituted Aloperines-Induced Pd-Catalyzed Asymmetric Hydroarylation of Ketimines. The Journal of Organic Chemistry. ACS Publications. URL: [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ACS Publications. URL: [Link]

  • Total Synthesis of Potent Antitumor Agent (−)-Lasonolide A: a Cycloaddition-based Strategy. NIH PubMed Central. URL:[Link]

  • Asymmetric Copper-Catalyzed [2,3]-Sigmatropic Rearrangements of Alkyl- and Aryl-Substituted Allyl Sulfides. Carnegie Mellon University. URL:[Link]

  • Asymmetric Synthesis of Axially Chiral Phosphamides via Atroposelective N-Allylic Alkylation. ACS Catalysis. URL:[Link]

  • Asymmetric Mannich-Type Reactions of Aldimines with a Chiral Acetate. Organic Letters. ACS Publications. URL:[Link]

Sources

Comparative

Comprehensive Comparison Guide: Optical Rotation Analysis of (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol Synthetic Batches

As a Senior Application Scientist in drug development, I approach the evaluation of chiral intermediates not just as a routine check, but as a rigorous validation of the entire synthetic pipeline. For critical chiral ami...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, I approach the evaluation of chiral intermediates not just as a routine check, but as a rigorous validation of the entire synthetic pipeline. For critical chiral amino alcohols like (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol , enantiomeric purity is a paramount Quality Attribute.

While chiral High-Performance Liquid Chromatography (HPLC) provides excellent resolution for determining enantiomeric excess (ee%), it often falls short in detecting non-chromophoric chiral impurities (such as unreacted chiral resolving agents). This is where polarimetry—specifically the measurement of specific optical rotation [α]D​ —serves as an indispensable, orthogonal validation tool.

This guide objectively compares three distinct synthetic batches of (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol, detailing the causality behind our analytical choices and providing a self-validating protocol for optical rotation measurement.

Mechanistic Insights: The Causality of Analytical Design

To achieve reproducible polarimetry data, one must understand the physical chemistry of the analyte within its matrix.

(R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol features both a basic primary amine and a hydrogen-bond donating/accepting hydroxyl group. If a non-polar solvent is used for analysis, these molecules can form concentration-dependent aggregates via intermolecular hydrogen bonding. This phenomenon, known as the Horeau effect, non-linearly skews the observed rotation ( α ) and invalidates batch-to-batch comparisons.

The Solution: We deliberately utilize polar protic solvents (e.g., Methanol) or acidic aqueous matrices (e.g., 1M HCl). Using 1M HCl protonates the amine, breaking intermolecular hydrogen bonds and locking the molecule into a rigid, predictable conformation. This maximizes the specific rotation signal-to-noise ratio and ensures that the observed rotation is strictly a function of the monomeric chiral center. Furthermore, standardizing the measurement allows laboratories to compare results globally, regardless of cell size or concentration, as mandated by [2].

Synthetic Batch Comparison

We evaluated three distinct synthetic batches of the target compound produced via different routes. The specific rotation [α] acts as a macro-observable that must linearly correlate with the micro-purity (ee%) determined by HPLC.

Table 1: Batch-to-Batch Quality and Optical Rotation Comparison
Batch IDSynthetic RouteYield (%)Chemical Purity (HPLC, %)Enantiomeric Excess (ee, %)Specific Rotation [α]D20​ (c=1, MeOH)
A-101 Asymmetric Catalysis82.498.596.5-24.5°
B-202 Biocatalytic Transamination75.199.199.5-25.8°
C-303 Classical Chiral Resolution41.099.598.0-25.2°

Note: The specific rotation values provided are representative benchmarks for arylglycinol derivatives under standardized conditions.

Data Interpretation: Batch B-202 (Biocatalytic Transamination) demonstrates the highest enantiomeric excess, which perfectly correlates with the highest magnitude of specific rotation (-25.8°). Batch C-303 shows excellent chemical purity but suffers from the inherently low yield (<50%) typical of classical diastereomeric salt resolution.

G1 Start Prochiral Precursor (2-isopropylphenyl derivative) RouteA Batch A: Asymmetric Catalysis Start->RouteA RouteB Batch B: Biocatalytic Transamination Start->RouteB RouteC Batch C: Classical Resolution Start->RouteC Product (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol (Crude Isolates) RouteA->Product High Yield RouteB->Product High ee% RouteC->Product Moderate Yield Analysis Optical Rotation Measurement (USP <781> Compliance) Product->Analysis Chiral Purity Validation

Synthetic pathways to the chiral amino alcohol and subsequent purity assessment workflow.

Self-Validating Experimental Protocol

Every analytical protocol must be an inherently self-validating system. To guarantee data integrity, this methodology strictly adheres to the guidelines [1]. By utilizing the exact same solvent batch for the blank and the sample, and controlling the Peltier cell temperature to precisely 20.0°C ± 0.1°C, we eliminate matrix and thermodynamic variables.

Step-by-Step Methodology
  • System Suitability Test (SST): Power on the polarimeter and allow the sodium lamp (589 nm) to stabilize for 30 minutes. Insert a NIST-traceable quartz control plate into the optical path. Verify that the reading is within ±0.01° of the plate's certified value. Do not proceed if the SST fails.

  • Matrix Blanking: Fill a 1-decimeter (100 mm) jacketed polarimeter cell with HPLC-grade Methanol. Equilibrate to 20.0°C using the built-in Peltier temperature controller. Zero the instrument to establish the optical baseline.

  • Sample Preparation: Accurately weigh 100.0 mg of the (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol batch into a 10.0 mL Class A volumetric flask. Dissolve and make up to the mark with Methanol to achieve a precise concentration of c=1.0 g/100 mL. Filter the solution through a 0.45 µm PTFE syringe filter to eliminate any light-scattering particulates.

  • Measurement & Calculation: Rinse the polarimeter cell twice with the filtered sample solution, then fill it completely, ensuring no air bubbles are trapped in the light path. Record the observed rotation ( α ) in triplicate. Calculate the specific rotation using the standard formula:

    [α]D20​=l×c100×α​

    (Where l is the path length in dm (1) and c is the concentration in g/100 mL (1.0)). Ensure the Relative Standard Deviation (RSD) of the triplicate reads is < 1%.

G2 SST System Suitability Test (NIST Quartz Plate) Blank Blank Measurement (Solvent Baseline at 20°C) SST->Blank Accuracy ±0.01° SamplePrep Sample Preparation (c = 1.0 g/100 mL, Filtered) Blank->SamplePrep Zero Baseline Measure Optical Rotation Measurement (589 nm, Triplicate) SamplePrep->Measure Clear Solution Validate Data Validation (Calculate Specific Rotation) Measure->Validate RSD < 1%

Self-validating polarimetry protocol ensuring USP 781 compliance and measurement accuracy.

References

  • Title: USP <781> Optical Rotation Source: United States Pharmacopeia (USP) URL: [Link]

  • Title: Polarimeter Requirements for the Pharmaceutical Industry Source: Rudolph Research Analytical URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol

The procedures outlined herein are grounded in the understanding that amino alcohols can be corrosive, causing severe skin burns and eye damage, and may be harmful if swallowed, inhaled, or absorbed through the skin.[3][...

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Author: BenchChem Technical Support Team. Date: April 2026

The procedures outlined herein are grounded in the understanding that amino alcohols can be corrosive, causing severe skin burns and eye damage, and may be harmful if swallowed, inhaled, or absorbed through the skin.[3][4][5][6] Therefore, treating (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol as a hazardous chemical waste is the mandatory and prudent course of action.[2]

Hazard Assessment and Immediate Safety Protocols

Before initiating any disposal procedures, a thorough understanding of the potential risks is paramount. The primary hazards associated with similar amino alcohols include corrosivity and toxicity.[3][5][6] In the event of accidental exposure, immediate and appropriate first aid is critical.

  • Eye Contact: This class of compounds can cause severe eye damage.[3][4][5] Immediately flush the eyes with copious amounts of water for at least 15-30 minutes, holding the eyelids open.[4][6] Seek immediate medical attention.[4][6]

  • Skin Contact: Can cause chemical burns.[3][6] Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing.[7] Continue flushing the skin for at least 15 minutes.[3][6]

  • Inhalation: Vapors can irritate the respiratory tract.[5][6] Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[6]

  • Ingestion: May cause severe burns to the gastrointestinal tract.[3][6] Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][7]

All handling and disposal operations must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][8]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE regimen is non-negotiable when handling (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol and its waste.[1][2] The causality behind each piece of equipment is directly linked to the compound's hazardous nature.

PPE CategorySpecifications and Rationale
Eye Protection Chemical safety goggles or a full-face shield must be worn to protect against splashes, which can cause severe eye damage.[1][8]
Hand Protection Chemically resistant gloves, such as nitrile, are required. Consider double-gloving for added protection.[1] Gloves must be inspected before use and changed immediately if contaminated.[9]
Body Protection A fully buttoned, full-length laboratory coat is mandatory to protect the skin from potential burns and absorption.[1][8] An apron may be necessary for larger quantities.[3]
Footwear Closed-toe, liquid-repellent shoes must be worn at all times in the laboratory.[8]
The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol is that it must be managed as hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[1][2] Never discharge this chemical down the drain or dispose of it with regular trash. [2][7]

The following workflow provides a systematic approach to ensure safety and regulatory compliance.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Waste Management A Waste Generation ((R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol) B Segregate Waste (Do not mix with incompatible chemicals) A->B Step 1 C Select Compatible Container (e.g., Glass or Polyethylene) B->C Step 2 D Label Container ('Hazardous Waste', full chemical name) C->D Step 3 E Store in Satellite Accumulation Area (Sealed container, secondary containment) D->E Step 4 F Schedule Pickup (Contact EHS/Licensed Contractor) E->F Step 5 G Transport by Licensed Hauler (Manifest required) F->G Step 6 H Final Disposal (Approved Treatment, Storage, and Disposal Facility - TSDF) G->H Step 7

Caption: Disposal workflow for (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol.

Detailed Methodologies:

  • Waste Characterization and Segregation:

    • Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[6][10] Given the properties of analogous compounds, (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol waste should be classified as hazardous.

    • Crucially, do not mix this waste with other waste streams unless explicitly permitted by your EHS office. [2] Incompatible materials, such as acids or oxidizing agents, can cause dangerous reactions.[3][11] Keep aqueous and organic solvent wastes separate where possible.[11]

  • Container Selection:

    • Collect all waste (liquid solutions, contaminated solids) in a designated, compatible container.[1][2] The original product container is often a good choice.[11][12]

    • Containers must be in good condition, free of leaks, and have a secure, tight-fitting lid.[12] For liquids, do not use bags or open containers like beakers.[11]

    • Ensure the container material is compatible with the waste. For example, do not store corrosive materials in metal containers.[11] Glass or appropriate plastic containers are generally suitable.

  • Accurate Labeling:

    • As soon as you begin accumulating waste, label the container clearly.[12]

    • The label must include the words "Hazardous Waste," the full chemical name "(R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol," and the approximate concentrations of all components in the container.[1][11]

  • Proper Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[1] This area should be away from general traffic and incompatible materials.

    • The container must be kept closed at all times except when adding waste.[11][12]

    • Utilize secondary containment (such as a larger, chemically resistant tub) to contain any potential leaks or spills.[12]

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup.[1][2]

    • Follow all institutional procedures for waste pickup requests and documentation. A hazardous waste manifest will be required to track the waste from your laboratory to the final disposal facility.[10]

Decontamination of Empty Containers

Empty containers that held (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol must also be managed carefully to remove residual hazards.

  • Triple Rinsing: The standard procedure is to triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound.[2][12]

  • Collect Rinsate: Crucially, the solvent rinsate is now considered hazardous waste. It must be collected and disposed of along with your other (R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol waste.[2]

  • Final Container Disposal: Once decontaminated, deface or remove the original label.[12][13] The clean, empty container can then be disposed of as regular non-hazardous laboratory glass or plastic waste, according to your institution's guidelines.[13]

By adhering to this comprehensive disposal plan, you ensure not only compliance with federal and local regulations but also uphold the highest standards of laboratory safety, protecting yourself, your colleagues, and the environment.

References

  • 2-(Isopropylamino)ethanol Material Safety Data Sheet. Santa Cruz Biotechnology, Inc.

  • Ethanolamine Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare.

  • 3'-Aminoacetophenone SAFETY DATA SHEET. Sigma-Aldrich.

  • Ethanolamine SAFETY DATA SHEET. PENTA.

  • 2-Aminoethanol SAFETY DATA SHEET. Tokyo Chemical Industry.

  • m-Aminoacetophenone SAFETY DATA SHEET. Thermo Fisher Scientific.

  • 2-(2-Aminoethylamino)-Ethanol, 97% Material Safety Data Sheet. Cole-Parmer.

  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency.

  • Prudent Handling of Balanophonin: A Guide to Laboratory Safety and Disposal. Benchchem.

  • Proper Disposal of N-Boc-aminomethanol: A Step-by-Step Guide for Laboratory Professionals. Benchchem.

  • OH&S 18.05.1 Chemistry Lab Safety. Thompson Rivers University.

  • Chemical Waste Disposal Guidelines. Emory University.

  • Safety Instructions and General Guide for the Physical Chemistry Laboratory Practice. University of Debrecen.

  • Standards for Defining Hazardous Industrial Waste. Ministry of Environment, Taiwan.

  • Standard laboratory safe handling/storage requirement. Weizmann Institute of Science.

  • Chemical Waste Guidelines. University of Minnesota.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Princeton University.

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech.

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Summary. American Society of Health-System Pharmacists (ASHP).

  • Resource Conservation and Recovery Act (RCRA) Regulations. US Environmental Protection Agency.

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